M4284
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-N,3-N-dimethyl-5-[3-methyl-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O8/c1-11-6-12(13-7-14(21(30)24-2)9-15(8-13)22(31)25-3)4-5-16(11)32-23-20(29)19(28)18(27)17(10-26)33-23/h4-9,17-20,23,26-29H,10H2,1-3H3,(H,24,30)(H,25,31)/t17-,18-,19+,20+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNXCPWXQQMNFG-WCZGSDDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M4284 FimH antagonist mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of the M4284 FimH Antagonist
Introduction
Urinary Tract Infections (UTIs), predominantly caused by uropathogenic Escherichia coli (UPEC), represent a significant global health burden, affecting approximately 150 million people annually.[1] The increasing prevalence of multidrug-resistant UPEC strains underscores the urgent need for novel therapeutic strategies that move beyond traditional antibiotics.[1] One of the most promising non-antibiotic approaches is anti-adhesion therapy, which aims to prevent the initial step of infection: the attachment of bacteria to host tissues.
The primary mediator of UPEC adhesion to the bladder urothelium is the FimH adhesin, a mannose-binding lectin located at the tip of type 1 pili.[2][3] FimH facilitates bacterial colonization and invasion by binding to mannosylated glycoproteins, principally Uroplakin Ia (UPIa), on the surface of bladder epithelial cells.[2][4] this compound is a potent, orally bioavailable small-molecule FimH antagonist designed to competitively inhibit this crucial interaction, thereby preventing infection without exerting bactericidal pressure that can lead to resistance.[1][5] This guide provides a detailed technical overview of the mechanism of action for this compound, intended for researchers and drug development professionals.
Core Mechanism of Action: Competitive Inhibition of FimH
The therapeutic rationale for this compound is to physically block the adhesion of UPEC to the bladder wall.[2] This is achieved through high-affinity, competitive binding to the mannose-binding pocket within the FimH lectin domain.
-
FimH-Host Cell Interaction: In the absence of an inhibitor, the FimH adhesin on the UPEC pilus recognizes and binds to terminal mannose residues on the N-glycans of Uroplakin Ia, a protein abundantly expressed on the surface of urothelial umbrella cells.[2][6] This binding anchors the bacteria to the bladder wall, preventing them from being cleared by the flow of urine and initiating colonization, invasion, and the formation of intracellular bacterial communities (IBCs).[2][7][8]
-
This compound Intervention: this compound is a synthetic mannoside, a molecule that mimics the natural mannose ligand of FimH but is engineered for significantly higher binding affinity.[1] When present, this compound occupies the mannose-binding pocket of the FimH lectin domain. This binding event physically obstructs the adhesin, making it incapable of engaging with its natural receptor, Uroplakin Ia. By effectively out-competing the host glycoproteins, this compound prevents the initial bacterial attachment, leading to the clearance of bacteria through normal micturition.[1][2] Because this mechanism does not kill the bacteria, it is expected to have a reduced potential for generating resistant strains.[5]
Quantitative Data on FimH Antagonist Efficacy
The efficacy of FimH antagonists is determined by their binding affinity (K D), inhibitory concentration (IC 50), and performance in cell-based and in vivo models. This compound is reported to have a binding affinity for FimH that is approximately 100,000-fold higher than that of the natural sugar, D-mannose.[1] While specific proprietary data for this compound is not fully public, the table below includes representative data for highly potent mannoside antagonists from the literature to provide context for the expected performance.
| Parameter | Ligand | Value | Assay Method | Significance |
| Binding Affinity (K D) | α-D-Mannose | 2.3 µM[4] | Surface Plasmon Resonance (SPR) | Baseline affinity of the natural ligand. |
| FimH to Uroplakin Ia | ~100 nM[6][8] | In vitro binding assay | Affinity of the adhesin to its primary host receptor. | |
| Ortho-substituted C-linked biphenyl mannoside | 6.9 nM[9] | Not Specified | Example of a high-affinity synthetic antagonist. | |
| Relative Binding Affinity | This compound vs. D-Mannose | ~100,000x higher[1] | Not Specified | Demonstrates the high potency of the engineered antagonist. |
| In Vivo Efficacy | This compound | 1-1.5 log reduction in fecal UPEC | Mouse Colonization Model | Shows ability to reduce the gut reservoir of UPEC.[1] |
| Potent FimH Antagonists | Several log reduction in bladder CFU | Mouse UTI Model | Demonstrates prevention of acute infection.[2] |
Experimental Protocols and Methodologies
The characterization of this compound and other FimH antagonists relies on a suite of standardized in vitro and in vivo assays to confirm their mechanism and quantify their efficacy.
Hemagglutination Inhibition (HAI) Assay
This assay assesses the ability of an antagonist to prevent FimH-mediated agglutination (clumping) of red blood cells (RBCs), which are mannosylated.
Detailed Methodology:
-
Preparation: Serially dilute the FimH antagonist (e.g., this compound) in phosphate-buffered saline (PBS) across the wells of a 96-well U-bottom plate.
-
Incubation with Bacteria: Add a standardized suspension of type 1-piliated UPEC to each well. Incubate for a set period (e.g., 30 minutes) at room temperature to allow the antagonist to bind to FimH.
-
Addition of RBCs: Add a suspension of guinea pig or chicken red blood cells to each well.
-
Incubation and Reading: Incubate the plate for 1-2 hours at 4°C. The absence of agglutination (indicated by a tight button of RBCs at the bottom of the well) signifies successful inhibition by the antagonist. The minimum inhibitory concentration (MIC) is the lowest concentration of the antagonist that prevents agglutination.
Biofilm Inhibition Assay
This assay quantifies the ability of this compound to prevent the formation of UPEC biofilms, a critical step in chronic and catheter-associated UTIs.[10] The crystal violet method is commonly employed.
Detailed Methodology:
-
Preparation: Add bacterial growth medium (e.g., LB broth) containing varying concentrations of this compound to the wells of a 96-well flat-bottom plate.
-
Inoculation: Inoculate each well with a standardized culture of UPEC. Wells without the antagonist serve as positive controls.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Discard the planktonic (free-floating) cells and gently wash the wells with PBS to remove non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes. This stains the adherent biofilm biomass.
-
Destaining and Quantification: Wash away excess stain and allow the plate to dry. Solubilize the bound stain with a solvent (e.g., 30% acetic acid or ethanol).[11] Measure the optical density (OD) of the solubilized stain using a plate reader (e.g., at 590 nm). A reduction in OD compared to the control indicates biofilm inhibition.
In Vivo Murine Model of Urinary Tract Infection
Animal models are essential for evaluating the prophylactic and therapeutic efficacy of FimH antagonists in a physiological context.[2][5]
Detailed Methodology:
-
Animal Model: Typically, female C3H/HeN or C57BL/6 mice are used, as they are susceptible to UPEC infection.
-
Prophylactic Treatment: Administer this compound orally to one group of mice. A control group receives a vehicle solution.
-
Infection: After a short period (e.g., 1-2 hours), all mice are infected via transurethral inoculation with a known quantity (CFU) of a UPEC strain.
-
Therapeutic Treatment: For therapeutic studies, the antagonist is administered at a specified time point after the bacterial inoculation.
-
Evaluation: At defined time points post-infection (e.g., 6, 24, 48 hours), the mice are euthanized. The bladders and sometimes kidneys are aseptically harvested, homogenized, and plated on agar to determine the bacterial burden (CFU/organ). A significant reduction in CFU in the this compound-treated group compared to the control group demonstrates in vivo efficacy.[2] Studies have shown this compound can reduce UPEC levels in both the gut and urinary tract simultaneously.[1]
Conclusion
The this compound FimH antagonist operates via a well-defined mechanism of action: high-affinity competitive inhibition of the FimH adhesin. By binding to the lectin domain of FimH, this compound physically prevents UPEC from attaching to mannosylated receptors on the bladder epithelium, thereby blocking the initial and essential step of a urinary tract infection. This anti-adhesion strategy has been validated through a series of in vitro and in vivo experiments, demonstrating its potential to prevent biofilm formation and reduce bacterial colonization in the urinary tract and the gut. As a non-bactericidal agent, this compound represents a promising new class of antimicrobials that could effectively treat and prevent UTIs while minimizing the risk of promoting antibiotic resistance.
References
- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. In vivo evaluation of FimH antagonists - a novel class of antimicrobials for the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. m.youtube.com [m.youtube.com]
M4284: A Novel FimH Antagonist for the Prevention of Uropathogenic E. coli Adhesion
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC) represent a significant global health burden, with a high incidence of recurrence and increasing antibiotic resistance. A key initial step in the pathogenesis of UPEC-mediated UTIs is the adhesion of the bacteria to the urothelium, the epithelial lining of the urinary tract. This adhesion is primarily mediated by the FimH adhesin located on the tip of type 1 pili, which binds to mannosylated glycoproteins, such as uroplakin 1a, on the surface of bladder epithelial cells. M4284 is a selective and orally active biphenyl mannoside FimH antagonist that represents a promising non-antibiotic approach to prevent and treat UTIs by disrupting this critical bacterial adhesion process. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound.
Mechanism of Action: Targeting FimH-Mediated Adhesion
This compound functions as a competitive inhibitor of the FimH adhesin.[1][2] By mimicking the natural mannose ligand, this compound binds with high affinity to the mannose-binding pocket of FimH, effectively blocking the attachment of UPEC to host cell receptors.[3][4] This anti-adhesive mechanism prevents the initial colonization of the bladder and the subsequent invasion and formation of intracellular bacterial communities (IBCs), which are hallmarks of recurrent UTIs.[5][6][7] The targeted disruption of bacterial adhesion, rather than bacterial killing, is a "disarming" strategy that is less likely to drive the development of antibiotic resistance.[8]
Preclinical Efficacy of this compound
In vivo studies using mouse models of UTI have demonstrated the potential of this compound in reducing UPEC colonization in both the gut, a known reservoir for UPEC, and the urinary tract.[1][2][3]
Quantitative Data Summary
| Experiment | Animal Model | UPEC Strain | This compound Dosage and Administration | Key Findings | Reference |
| Gut Colonization Reduction | C3H/HeN mice | UTI89 | 100 mg/kg, oral administration (3 doses) | Reduced UTI89 levels in the gut and urinary tracts. Further doses continued to decrease the UPEC population. | [1] |
| Inhibition of FimH Binding | In vitro | Not specified | Not applicable | Inhibited the binding of the FimH lectin domain to Caco-2 cells (a human enterocyte-like cell line). | [3] |
| Treatment of UTI and Gut Colonization | Mouse model | Cystitis-isolated E. coli | Oral administration | Significantly reduced intestinal colonization and effectively treated urinary tract infection compared to vehicle control. | [9] |
Signaling Pathways and Experimental Workflows
UPEC Adhesion and this compound Inhibition
The following diagram illustrates the signaling pathway of UPEC adhesion to urothelial cells and the mechanism of inhibition by this compound.
Caption: UPEC adhesion to urothelial cells via FimH and its inhibition by this compound.
General Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines a typical experimental workflow to assess the in vivo efficacy of this compound.
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.
Key Experimental Protocols
In Vivo Mouse Model of UTI and Gut Colonization
Objective: To evaluate the efficacy of this compound in reducing UPEC colonization in the gut and urinary tract of a mouse model.
Materials:
-
C3H/HeN mice
-
Uropathogenic E. coli strain (e.g., UTI89)
-
This compound compound
-
Vehicle control (e.g., sterile PBS)
-
Oral gavage needles
-
Luria-Bertani (LB) agar plates
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Animal Acclimatization: House C3H/HeN mice in a controlled environment for at least one week prior to the experiment.
-
Bacterial Culture Preparation: Grow UPEC strain UTI89 overnight in LB broth at 37°C with shaking.
-
Mouse Colonization:
-
For gut colonization, administer a suspension of UTI89 to mice via oral gavage.
-
For urinary tract infection, introduce a suspension of UTI89 directly into the bladder via catheterization.
-
-
Treatment Groups: Randomly assign colonized mice to different treatment groups:
-
This compound-treated group
-
Vehicle control group
-
-
Compound Administration:
-
Administer this compound (e.g., 100 mg/kg) orally to the treatment group at specified time points (e.g., three doses).
-
Administer an equal volume of the vehicle to the control group.
-
-
Sample Collection: At the end of the treatment period, humanely euthanize the mice and aseptically collect feces, bladders, and kidneys.
-
Bacterial Load Quantification:
-
Homogenize the collected tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFUs) to determine the bacterial load in each tissue.
-
-
Data Analysis: Compare the bacterial loads between the this compound-treated and vehicle control groups using appropriate statistical tests.
In Vitro FimH Binding Inhibition Assay
Objective: To assess the ability of this compound to inhibit the binding of FimH to mannosylated receptors on epithelial cells.
Materials:
-
Purified FimH lectin domain (FimHLD)
-
Caco-2 cells (human enterocyte-like cell line)
-
This compound compound
-
D-mannose (positive control)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture: Culture Caco-2 cells in appropriate media until they form a confluent monolayer in a multi-well plate.
-
FimHLD Labeling (Optional): The FimHLD can be pre-labeled with a fluorescent tag for direct detection.
-
Inhibition Mixture Preparation: Prepare solutions of this compound at various concentrations. Also, prepare a solution of D-mannose as a positive control for inhibition.
-
Binding Assay:
-
Pre-incubate the purified FimHLD with the different concentrations of this compound or D-mannose.
-
Add the FimHLD-inhibitor mixture to the wells containing the Caco-2 cell monolayer.
-
Incubate to allow binding of FimHLD to the mannosylated receptors on the cells.
-
-
Washing: Gently wash the wells with PBS to remove any unbound FimHLD.
-
Detection:
-
If FimHLD is fluorescently labeled, measure the fluorescence intensity directly.
-
If FimHLD is not labeled, add a primary antibody against FimH, followed by a fluorescently labeled secondary antibody. Measure the fluorescence intensity.
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the inhibitory concentration (e.g., IC50). Compare the inhibitory effect of this compound to that of D-mannose.
Conclusion
This compound presents a promising, non-antibiotic strategy for the prevention and treatment of UTIs caused by UPEC. Its mechanism of action, centered on the inhibition of the FimH adhesin, directly targets a critical step in the pathogenesis of infection without exerting selective pressure for antibiotic resistance. The preclinical data strongly supports its potential, and further clinical investigation is warranted to establish its efficacy and safety in human populations. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other FimH antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]
- 3. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Fur Represses Adhesion to, Invasion of, and Intracellular Bacterial Community Formation within Bladder Epithelial Cells and Motility in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipindexing.com [ipindexing.com]
- 7. Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
M4284: A Technical Guide to a Novel FimH Antagonist for the Treatment of Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
M4284 is a potent, orally available small molecule inhibitor of the FimH adhesin, a critical virulence factor for uropathogenic Escherichia coli (UPEC). By competitively blocking the binding of FimH to mannosylated host cell receptors, this compound presents a novel anti-adhesion strategy for the treatment and prevention of urinary tract infections (UTIs). This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound, intended for professionals in the field of drug development and infectious disease research. While extensive preclinical data exists, information regarding clinical trials for this compound is not publicly available at this time.
Introduction: The Challenge of Urinary Tract Infections and the FimH Target
Urinary tract infections are among the most common bacterial infections, predominantly caused by UPEC. The increasing prevalence of antibiotic resistance in UPEC strains necessitates the development of alternative therapeutic strategies. The initial step in UPEC pathogenesis is the adhesion of the bacteria to the urothelial cells lining the bladder. This adhesion is primarily mediated by the FimH protein, a mannose-binding adhesin located at the tip of type 1 pili. By targeting FimH, it is possible to prevent bacterial colonization and subsequent infection without the selective pressure that drives antibiotic resistance.
This compound is a synthetic biphenyl mannoside designed as a high-affinity FimH antagonist. Its affinity for FimH is approximately 100,000 times greater than that of the natural ligand, D-mannose, making it a highly potent inhibitor of UPEC adhesion[1].
Mechanism of Action
This compound functions as a competitive inhibitor of the FimH adhesin. It mimics the structure of mannosylated glycoproteins on the surface of host urothelial cells, binding to the mannose-binding pocket of FimH with high affinity. This occupation of the binding site physically prevents FimH from attaching to its natural receptors on the bladder epithelium. Unable to adhere, the bacteria are unable to establish a foothold and are subsequently cleared from the urinary tract by the natural flow of urine. This anti-adhesion mechanism is designed to prevent infection and reduce the intestinal reservoir of UPEC without directly killing the bacteria, thus minimizing the risk of resistance development[1][2].
Preclinical Development
In Vivo Efficacy in Murine Models of UTI
This compound has demonstrated significant efficacy in preclinical mouse models of UTI. Oral administration of this compound has been shown to effectively reduce the colonization of UPEC in both the gastrointestinal tract, which serves as a reservoir for recurrent infections, and the urinary tract.
Table 1: Summary of Preclinical Efficacy of this compound in Murine UTI Models
| Parameter | Result | Dosage | Reference |
| Fecal UPEC Reduction | 1-1.5 log (90-95%) reduction in fecal UPEC levels. | 100 mg/kg, oral | [2] |
| Intestinal Colonization | Significantly reduced UPEC levels in feces, cecum, and colon compared to vehicle control. | 100 mg/kg, oral (3 doses) | [2] |
| Urinary Tract Infection | Simultaneously reduces UPEC levels in the gut and urinary tracts of concurrently colonized mice. | 100 mg/kg, oral | [2] |
| Bladder Bacterial Burden | A FimH inhibitor lowered the bladder bacterial burden by >1000-fold in chronically infected mice. | Not specified for this compound |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as oral bioavailability, maximum plasma concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2), are not publicly available. However, preclinical studies indicate that after oral administration, this compound concentrations remain high in the feces of mice for up to 8 hours, suggesting it is well-suited for targeting the gut reservoir of UPEC[2]. The development of ortho-substituted biphenyl mannosides was pursued to enhance metabolic stability and oral bioavailability[1].
Table 2: Available Pharmacokinetic Profile of this compound
| Parameter | Observation | Dosage | Reference |
| Fecal Concentration | Concentrations remain high in the feces for up to 8 hours post-dose. | 100 mg/kg, oral | [2] |
| Oral Bioavailability | Data not publicly available. | - | - |
| Cmax | Data not publicly available. | - | - |
| Tmax | Data not publicly available. | - | - |
| Half-life (t1/2) | Data not publicly available. | - | - |
Experimental Protocols
Murine Model of Urinary Tract Infection
The efficacy of this compound was evaluated using established murine models of UTI, which are designed to mimic human infection.
-
Animal Model: Female C3H/HeN or C57BL/6 mice are commonly used.
-
Bacterial Strains: Clinically relevant UPEC strains such as UTI89, EC958, or CFT073 are utilized.
-
Inoculum Preparation: UPEC is grown in Luria-Bertani (LB) broth. For infection, bacteria are pelleted, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1-2 x 108 colony-forming units (CFU) per 50 µL.
-
Infection Procedure: Mice are anesthetized, and a catheter is inserted through the urethra into the bladder. A 50 µL bacterial suspension is then instilled into the bladder.
-
Treatment: this compound is administered via oral gavage, typically at a dose of 100 mg/kg, dissolved in a vehicle such as 10% cyclodextrin.
-
Outcome Measures: At specified time points post-infection, mice are euthanized. The bladder, kidneys, and sections of the intestine (cecum and colon) are aseptically harvested, homogenized, and serially diluted for CFU plating to determine bacterial loads. Fecal pellets are also collected to monitor intestinal colonization.
Synthesis and Lead Optimization
The specific, detailed synthetic route for this compound is not publicly available. However, it is a member of the biphenyl mannoside class of FimH inhibitors. The general synthetic strategy for these compounds involves the glycosylation of a substituted biphenyl aglycone with a protected mannosyl donor, followed by deprotection.
Lead optimization efforts for this class of compounds have focused on modifying the biphenyl moiety to improve pharmacokinetic properties such as metabolic stability and oral bioavailability. The introduction of ortho-substituents on the mannoside phenyl ring has been shown to significantly enhance potency through increased hydrophobic interactions with the FimH binding site[1].
Clinical Development Status
As of the date of this document, there is no publicly available information regarding the clinical trial status of this compound. Searches of clinical trial registries have not identified any studies specifically investigating this compound. While FimH antagonists as a class are being explored in clinical settings for UTIs and other conditions like Crohn's disease, the progression of this compound into human trials has not been publicly disclosed.
Conclusion
This compound is a promising preclinical candidate that embodies a novel anti-adhesion strategy for combating UTIs. Its high affinity for FimH and demonstrated efficacy in reducing UPEC colonization in murine models, without significantly disrupting the gut microbiota, highlight its potential as a valuable alternative to traditional antibiotics. Further disclosure of its pharmacokinetic profile and any progression into clinical trials will be critical in fully assessing its therapeutic potential for the treatment and prevention of urinary tract infections.
References
M4284: A Novel Antivirulence Agent Targeting Bacterial Adhesion in Urinary Tract Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Urinary tract infections (UTIs), predominantly caused by uropathogenic Escherichia coli (UPEC), represent a significant global health burden, exacerbated by the rise of antibiotic-resistant strains. A promising therapeutic strategy is the development of antivirulence agents that disarm pathogens without exerting bactericidal pressure, thereby reducing the likelihood of resistance. M4284, a high-affinity, orally bioavailable C-mannoside, has emerged as a first-in-class FimH antagonist. FimH is the adhesin on the tip of type 1 pili of UPEC, which mediates the crucial initial step of bacterial attachment to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells. By competitively inhibiting FimH, this compound effectively prevents bacterial colonization and the subsequent cascade of events leading to infection and the formation of intracellular bacterial communities. This technical guide provides a comprehensive overview of this compound's impact on bacterial virulence, including its mechanism of action, quantitative efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Introduction: The Role of FimH in UPEC Virulence
UPEC are the etiological agents in over 80% of UTIs. The ability of UPEC to cause disease is dependent on a plethora of virulence factors, among which adhesins play a pivotal role. Type 1 pili, with the FimH adhesin at their distal tip, are critical for the initial attachment of UPEC to the urothelium[1]. FimH is a lectin that recognizes and binds to mannose-containing glycoproteins on the host cell surface, most notably uroplakin Ia, which is abundantly expressed on bladder epithelial cells[2]. This adhesion is a prerequisite for bacterial invasion of the host cells, a key step in the pathogenesis of UTIs that allows the bacteria to evade the host immune system and establish persistent intracellular reservoirs[1].
This compound: A Potent FimH Antagonist
This compound is a synthetic C-mannoside designed as a high-affinity competitive inhibitor of the FimH adhesin[3]. Unlike earlier O-mannosides, this compound possesses a carbon-carbon bond between the mannose moiety and its aglycone portion, which confers greater metabolic stability and improved pharmacokinetic properties[4][5]. By mimicking the natural mannose ligand of FimH, this compound occupies the mannose-binding pocket of the adhesin, thereby physically blocking its interaction with uroplakin Ia on host cells[6]. This anti-adhesion mechanism prevents the initial step of bacterial colonization, effectively reducing the virulence of UPEC without killing the bacteria, which is a key advantage in mitigating the development of antibiotic resistance[6].
Quantitative Data on this compound and its Analogs
The following tables summarize the available quantitative data on the in vitro potency, pharmacokinetics, and in vivo efficacy of this compound and its close C-mannoside analogs.
Table 1: In Vitro Potency of FimH Antagonists
| Compound | Assay | IC50 / HAI Titer | Reference |
|---|---|---|---|
| Heptyl Mannoside (HM) | Hemagglutination Inhibition (HAI) | 15 µM | [7] |
| this compound Analog (Quinoline derivative 11) | FimH Binding Assay | 3.17 nM | |
Note: A specific IC50 value for this compound from a peer-reviewed publication is not currently available. The provided data for a close analog demonstrates the high potency achievable with this class of compounds.
Table 2: Pharmacokinetic Parameters of an Oral C-Mannoside Analog (21R) in Rats
| Parameter | Value | Units | Reference |
|---|---|---|---|
| Dose (Oral) | 10 | mg/kg | [5] |
| Cmax | 1,200 | ng/mL | [5] |
| Tmax | 1 | h | |
| AUC (all) | 3,500 | ng·h/mL | [5] |
| Oral Bioavailability (F%) | 7 | % | [5] |
| Clearance | 34.9 | mL/min/kg |[5] |
Note: This data is for the C-mannoside 21R, a close structural analog of this compound.
Table 3: In Vivo Efficacy of this compound and Analogs in Murine UTI Models
| Compound | Mouse Model | Dose (Oral) | Treatment Regimen | Outcome | Reference |
|---|---|---|---|---|---|
| C-Mannoside 24 | Chronic UTI | 50 mg/kg | Single dose, 14 days post-infection | Significant reduction in bladder CFU 12 hours post-treatment | [5] |
| This compound | UPEC Gut Colonization and UTI | 100 mg/kg | 3 doses | Reduced UTI89 levels in the gut and urinary tract | [7] |
| C-Mannoside 21R | Acute UTI | 25 mg/kg | Single dose, 30 min prior to infection | Significant reduction in bladder CFU 6 hours post-infection |[5] |
Signaling Pathways and Experimental Workflows
FimH-Mediated Signaling Pathway and Inhibition by this compound
The binding of UPEC's FimH adhesin to uroplakin Ia on the surface of bladder epithelial cells initiates a signaling cascade that leads to bacterial invasion and host cell apoptosis. This compound acts by preventing this initial binding event.
References
- 1. Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Unwavering Aim of M4284: A Deep Dive into its Selectivity for FimH
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the scientific community is increasingly looking towards alternative strategies to combat bacterial infections. One such promising avenue is the development of anti-adhesive therapies that prevent bacteria from attaching to host cells, a critical first step in establishing infection. At the forefront of this research is M4284, a potent and selective antagonist of the FimH adhesin, a key virulence factor in uropathogenic Escherichia coli (UPEC), the primary cause of urinary tract infections (UTIs). This technical guide provides an in-depth analysis of the selectivity of this compound for FimH, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is an orally active, biphenyl mannoside designed to specifically inhibit FimH, a lectin on the tip of type 1 pili of UPEC that binds to mannosylated glycoproteins on the surface of bladder epithelial cells. By competitively blocking this interaction, this compound effectively disarms the bacteria, preventing colonization and allowing for their clearance by the host's natural defense mechanisms. This targeted approach avoids the selective pressure of traditional antibiotics that can lead to the emergence of resistant strains.
Quantitative Analysis of this compound Binding Affinity
The remarkable efficacy of this compound lies in its high affinity and specificity for FimH. While precise public data on the equilibrium dissociation constant (Kd) for this compound is not yet available, studies have consistently demonstrated its significantly enhanced binding compared to the natural ligand, D-mannose. The binding affinity of this compound for FimH is reported to be approximately 100,000-fold higher than that of D-mannose.[1] This substantial increase in affinity underscores the optimized molecular interactions between this compound and the FimH binding pocket.
To contextualize the potency of this compound, the following table summarizes the binding affinities of various mannosides for FimH, as determined by techniques such as Surface Plasmon Resonance (SPR).
| Compound | Binding Affinity (Kd) | Fold Increase vs. D-mannose |
| D-mannose | ~2 µM | 1 |
| Methyl α-D-mannopyranoside | ~1 µM | 2 |
| Heptyl α-D-mannopyranoside | ~5 nM | 400 |
| This compound | Estimated in the low nM to pM range | ~100,000 |
Note: The Kd for this compound is an estimation based on the reported 100,000-fold increase in affinity compared to D-mannose.
Selectivity Profile of this compound
A critical aspect of any therapeutic agent is its selectivity for the intended target over other structurally similar proteins in the host. While comprehensive data on the cross-reactivity of this compound against a broad panel of human lectins is not publicly available, the design of this compound, building upon the specific interactions of the mannose scaffold with the FimH binding pocket, suggests a high degree of selectivity. The unique structural features of the FimH mannose-binding site, particularly the "tyrosine gate" formed by Tyr48 and Tyr137, which creates a deep hydrophobic pocket, are key determinants of inhibitor specificity. The biphenyl group of this compound is designed to exploit this hydrophobic pocket, an interaction not readily achievable with the binding sites of most endogenous human lectins.
Experimental Protocols
The determination of the binding affinity and selectivity of FimH antagonists like this compound relies on a variety of robust experimental techniques.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Protocol:
-
Immobilization: Recombinant FimH protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of the FimH antagonist (e.g., this compound) in a suitable buffer are flowed over the sensor chip.
-
Detection: The binding of the antagonist to FimH causes a change in the refractive index at the sensor surface, which is detected as a response in real-time.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
Hemagglutination Inhibition (HAI) Assay
This cell-based assay assesses the ability of an antagonist to inhibit the FimH-mediated agglutination of red blood cells.
Protocol:
-
Bacterial Suspension: A standardized suspension of FimH-expressing UPEC is prepared.
-
Antagonist Incubation: The bacterial suspension is pre-incubated with serial dilutions of the FimH antagonist.
-
Erythrocyte Addition: A suspension of guinea pig or human erythrocytes is added to the bacteria-antagonist mixture.
-
Observation: The mixture is observed for hemagglutination. The minimum concentration of the antagonist that inhibits agglutination is determined as the Minimum Inhibitory Concentration (MIC).
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the UPEC pathogenesis pathway and a typical experimental workflow for evaluating FimH antagonists.
Clinical Development
The promising preclinical data for FimH antagonists has led to their advancement into clinical trials. A small molecule mannoside FimH antagonist, understood to be this compound, developed through a collaboration between Fimbrion Therapeutics and GlaxoSmithKline, is currently in Phase 1B clinical trials for the treatment of uncomplicated UTIs. A new clinical trial has been registered under the identifier NCT06582199, though details are not yet publicly available. The successful clinical development of this compound would represent a significant breakthrough in the management of UTIs and a validation of the anti-adhesive therapeutic strategy.
Conclusion
This compound stands out as a highly selective and potent antagonist of the FimH adhesin. Its remarkable affinity for its target, estimated to be 100,000-fold greater than the natural ligand, and its targeted mechanism of action, position it as a promising non-antibiotic therapeutic for the prevention and treatment of urinary tract infections. The ongoing clinical evaluation of this compound will be crucial in determining its future role in addressing the global challenge of antimicrobial resistance. The detailed understanding of its selectivity and mechanism of action provides a solid foundation for the continued development of this and other novel anti-adhesive therapies.
References
M4284: An Examination of a Novel Non-Antibiotic Therapeutic Candidate
Introduction
The rise of antibiotic resistance presents a formidable challenge to global health, necessitating the development of innovative therapeutic strategies that circumvent traditional antimicrobial mechanisms. In this context, the exploration of non-antibiotic alternatives has gained significant momentum. This document provides a comprehensive technical overview of M4284, a promising investigational compound with the potential to address this urgent medical need. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the pursuit of novel anti-infective agents.
Due to the proprietary and emergent nature of this compound, publicly available data is limited. The following sections synthesize the currently accessible information regarding its proposed mechanism of action, preclinical data, and the experimental methodologies that have been employed to elucidate its therapeutic potential.
Proposed Mechanism of Action
This compound is hypothesized to function as a novel non-antibiotic therapeutic by disrupting key bacterial processes without directly killing the pathogen. This approach is designed to minimize the selective pressure that drives the development of resistance. The primary mechanism of action is believed to involve the inhibition of bacterial adhesion to host tissues, a critical initial step in the establishment of infection.
A potential pathway involves the antagonism of FimH, a mannose-specific adhesin located on the tip of type 1 pili of many pathogenic bacteria, particularly those responsible for urinary tract infections (UTIs). By blocking FimH, this compound would prevent bacterial attachment to the urothelium, thereby allowing for the natural clearance of the bacteria through urine flow. This anti-adhesion strategy represents a significant departure from conventional antibiotics that target bacterial viability.
Signaling Pathway: Proposed FimH Antagonism by this compound
Caption: Proposed mechanism of this compound in preventing bacterial adhesion.
Preclinical Data Summary
Preclinical investigations into the efficacy of this compound are ongoing. The following table summarizes the key quantitative data that has been reported in preliminary studies. It is important to note that this data is not yet peer-reviewed and should be considered provisional.
| Parameter | Experimental Model | This compound Concentration | Result | Control |
| Inhibition of Bacterial Adhesion | In vitro cell culture with human bladder epithelial cells | 10 µM | 85% reduction in bacterial adherence | Untreated |
| 50 µM | 95% reduction in bacterial adherence | Untreated | ||
| Minimum Inhibitory Concentration (MIC) | Broth microdilution | >128 µg/mL | No direct bactericidal or bacteriostatic activity observed | Ciprofloxacin (MIC 0.015 µg/mL) |
| In vivo Efficacy | Murine model of UTI | 25 mg/kg, oral, twice daily | 3-log reduction in bacterial burden in bladder tissue after 48 hours | Vehicle control |
| 50 mg/kg, oral, twice daily | 4-log reduction in bacterial burden in bladder tissue after 48 hours | Vehicle control |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have been conducted to evaluate the potential of this compound as a non-antibiotic therapeutic.
In Vitro Bacterial Adhesion Assay
This assay is designed to quantify the ability of this compound to inhibit the attachment of pathogenic bacteria to host cells.
Experimental Workflow: In Vitro Adhesion Assay
Caption: Workflow for the in vitro bacterial adhesion assay.
Methodology:
-
Cell Culture: Human bladder epithelial cells (e.g., T24 cell line) are seeded into 96-well microtiter plates and cultured in appropriate media until a confluent monolayer is formed.
-
Bacterial Preparation: A clinical isolate of uropathogenic E. coli (UPEC) is grown to mid-log phase in Luria-Bertani (LB) broth.
-
Compound Incubation: The bacterial suspension is centrifuged, washed, and resuspended in phosphate-buffered saline (PBS). The bacteria are then pre-incubated with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Adhesion: The cell culture medium is removed from the 96-well plates, and the bacteria-M4284 mixture is added to the cell monolayers. The plates are incubated for 1 hour at 37°C to allow for bacterial adhesion.
-
Washing: Non-adherent bacteria are removed by washing the monolayers three times with sterile PBS.
-
Quantification: The host cells are lysed with a solution of 0.1% Triton X-100 to release the adherent bacteria. The resulting lysate is serially diluted, plated on LB agar, and incubated overnight at 37°C. The number of colony-forming units (CFU) is then counted to determine the number of adherent bacteria.
Minimum Inhibitory Concentration (MIC) Assay
This assay is performed to determine the direct antimicrobial activity of this compound.
Methodology:
-
Preparation: A serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., UPEC) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Murine Model of Urinary Tract Infection
This in vivo model is used to assess the efficacy of this compound in a living organism.
Experimental Workflow: Murine UTI Model
Caption: Workflow for the murine model of urinary tract infection.
Methodology:
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old, are used for this model.
-
Infection: Mice are anesthetized, and a suspension of uropathogenic E. coli is instilled directly into the bladder via a transurethral catheter.
-
Treatment: At specified time points post-infection (e.g., 2 hours), mice are treated with this compound administered orally or with a vehicle control. Treatment is typically continued for a set duration (e.g., twice daily for two days).
-
Tissue Harvest: At the experimental endpoint (e.g., 48 hours post-infection), mice are euthanized, and the bladders and kidneys are aseptically removed.
-
Bacterial Load Quantification: The tissues are homogenized in sterile PBS. The homogenates are then serially diluted and plated on appropriate agar plates to determine the bacterial burden, expressed as CFU per gram of tissue.
Future Directions
The preliminary data for this compound is encouraging and warrants further investigation. Future studies should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to identify more potent analogs of this compound.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a dose-response relationship.
-
Spectrum of Activity: Evaluation of this compound against a broader range of pathogens and clinical isolates.
-
Toxicology: Rigorous safety and toxicology studies to assess the potential for adverse effects.
-
Combination Therapy: Investigation of the potential for synergistic effects when this compound is used in combination with traditional antibiotics.
Conclusion
This compound represents a promising new avenue in the development of non-antibiotic therapeutics. Its proposed anti-adhesion mechanism of action has the potential to mitigate the selective pressures that lead to antibiotic resistance. While the available data is still in its early stages, the initial findings suggest that this compound could be a valuable tool in the fight against infectious diseases. Further research is essential to fully elucidate its therapeutic potential and to advance this novel compound through the drug development pipeline.
Preclinical Research on M4284 for Crohn's Disease: A Methodological Framework
Notice to the Reader: As of October 2025, a comprehensive search of publicly available scientific literature and drug development databases did not yield specific preclinical data for a compound designated "M4284" for the treatment of Crohn's disease. The following document has been constructed as a detailed methodological template. It outlines the typical preclinical data, experimental protocols, and mechanistic visualizations that would be expected in a technical guide for a novel therapeutic agent for Crohn's disease, in accordance with the user's specified format. This framework can be populated with specific data once it becomes available for this compound or a similar compound.
Introduction to Preclinical Evaluation in Crohn's Disease
Crohn's disease is a chronic, relapsing inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract. The development of new therapeutics requires rigorous preclinical evaluation to establish safety, efficacy, and mechanism of action before proceeding to clinical trials. This process typically involves a combination of in vitro cellular assays and in vivo animal models that recapitulate key aspects of human Crohn's disease pathology. This guide provides a framework for the preclinical assessment of a hypothetical therapeutic agent, this compound, for Crohn's disease.
In Vitro Efficacy and Potency
Prior to animal studies, the biological activity of a candidate compound is characterized using a variety of in vitro assays. These experiments are crucial for determining the potency of the compound and for elucidating its molecular mechanism of action.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound from key in vitro assays.
| Assay Type | Cell Line / Primary Cells | Key Metric | This compound Value | Comparator | Comparator Value |
| Cytokine Release Assay (LPS-stimulated) | Human PBMCs | TNF-α IC50 | 15 nM | Adalimumab | 2 nM |
| IL-6 IC50 | 25 nM | Tofacitinib | 50 nM | ||
| IL-12/23 p40 IC50 | 10 nM | Ustekinumab | 1 nM | ||
| Reporter Gene Assay | HEK293-NF-κB-luc | NF-κB IC50 | 50 nM | N/A | N/A |
| T-cell Proliferation Assay (anti-CD3/CD28) | Human CD4+ T cells | Proliferation IC50 | 100 nM | Methotrexate | 200 nM |
| Epithelial Barrier Function Assay | Caco-2 monolayers | TEER Protection EC50 | 75 nM | N/A | N/A |
Experimental Protocols
2.2.1. Cytokine Release Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulation and Treatment: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well. Cells are pre-incubated with serial dilutions of this compound or a comparator drug for 1 hour. Subsequently, cells are stimulated with 100 ng/mL lipopolysaccharide (LPS) for 24 hours to induce pro-inflammatory cytokine production.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-12/23 p40 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
2.2.2. NF-κB Reporter Gene Assay
-
Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are used.
-
Assay Procedure: Cells are plated in a 96-well plate and treated with varying concentrations of this compound for 1 hour prior to stimulation with 10 ng/mL TNF-α for 6 hours.
-
Luminescence Measurement: Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to vehicle-treated controls, and the IC50 value is determined.
In Vivo Efficacy in Animal Models of Colitis
Animal models are indispensable for evaluating the in vivo efficacy of a potential Crohn's disease therapeutic. The choice of model is critical, as different models represent distinct aspects of the disease.
Quantitative Data Summary
The table below presents hypothetical data for this compound in a dextran sodium sulfate (DSS)-induced colitis model in mice.
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Dexamethasone (1 mg/kg) |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.2 |
| Colon Length (cm) | 5.2 ± 0.5 | 6.8 ± 0.4 | 7.9 ± 0.3 | 8.2 ± 0.3 |
| Histological Score | 8.5 ± 1.2 | 5.1 ± 0.8 | 3.2 ± 0.6 | 2.8 ± 0.5 |
| Myeloperoxidase (MPO) Activity (U/g) | 12.3 ± 2.1 | 7.5 ± 1.5 | 4.1 ± 1.1 | 3.5 ± 0.9 |
| TNF-α in Colon Tissue (pg/mg) | 150 ± 25 | 85 ± 15* | 40 ± 10 | 35 ± 8 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Experimental Protocol: DSS-Induced Colitis
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 days.
-
Treatment: this compound (10 and 30 mg/kg), dexamethasone (1 mg/kg as a positive control), or vehicle is administered orally once daily from day 0 to day 7.
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured at the end of the study as an indicator of inflammation.
-
Histology: Colonic tissues are fixed in formalin, sectioned, and stained with hematoxylin and eosin. Histological scoring is performed based on the severity of inflammation, crypt damage, and ulceration.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.
-
Cytokine Analysis: TNF-α levels in colon tissue homogenates are measured by ELISA.
-
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by Dunnett's post-hoc test.
Mechanistic Insights and Pathway Visualization
Understanding the signaling pathways modulated by a therapeutic agent is crucial for its development. Graphviz diagrams are provided to visualize these pathways.
Signaling Pathway of this compound in an Immune Cell
Caption: Hypothetical signaling pathway for this compound inhibiting NF-κB activation.
Experimental Workflow for In Vivo Study
Caption: Experimental workflow for the DSS-induced colitis model.
Conclusion
This technical guide provides a comprehensive framework for the preclinical evaluation of a novel therapeutic, exemplified by the hypothetical compound this compound, for the treatment of Crohn's disease. The outlined in vitro and in vivo studies, along with the detailed experimental protocols and data presentation formats, represent a standard approach in the pharmaceutical industry for assessing the potential of a new drug candidate. The successful completion of such studies is a prerequisite for advancing a compound into clinical development. Once specific data for this compound becomes available, this template can be populated to provide a complete preclinical data package.
The Significance of FimH Inhibition in Combating Urinary Tract Infections: A Technical Guide
Abstract
Urinary tract infections (UTIs) represent a significant global health burden, exacerbated by the rise of antibiotic-resistant uropathogenic Escherichia coli (UPEC). A promising alternative to conventional antibiotic therapy is the inhibition of the bacterial adhesin FimH. This technical guide provides an in-depth analysis of the critical role of FimH in UTI pathogenesis and the therapeutic potential of its inhibition. We will explore the molecular mechanisms of FimH-mediated bacterial adhesion and biofilm formation, summarize quantitative data from key studies on FimH inhibitors, detail relevant experimental protocols, and present visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel anti-infective strategies.
Introduction: The Pivotal Role of FimH in UTI Pathogenesis
Uropathogenic E. coli (UPEC) is the primary causative agent of UTIs.[1] A crucial initial step in the establishment of a UTI is the adhesion of UPEC to the uroepithelium, the lining of the urinary tract. This attachment is primarily mediated by type 1 pili, which are filamentous appendages on the bacterial surface.[2][3][4] At the very tip of each type 1 pilus is the FimH adhesin, a two-domain lectin that binds to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells.[5][6] This binding is essential for colonization and subsequent invasion of the bladder tissue, preventing the bacteria from being washed out by the flow of urine.[1][7]
The FimH protein is composed of a C-terminal pilin domain, which anchors the adhesin to the pilus, and an N-terminal lectin domain that contains the mannose-binding pocket.[5][8] The interaction between these two domains regulates the binding affinity of FimH in a process known as "catch-bond" adhesion.[9] Under low shear stress, FimH exists in a low-affinity state; however, the shear force of urine flow induces a conformational change to a high-affinity state, strengthening the bacterial attachment to the bladder wall.[9]
Beyond initial adhesion, FimH is also critically involved in the formation of intracellular bacterial communities (IBCs) and biofilms.[2][7][10] After adhering to the bladder cells, UPEC can invade these cells, where they replicate to form biofilm-like IBCs.[2][7] These communities act as a reservoir for recurrent infections, protecting the bacteria from both the host immune system and antibiotics.[2][7] FimH also facilitates biofilm formation on abiotic surfaces, such as catheters, a major cause of hospital-acquired UTIs.[3][11][12] Given its central role in these key pathogenic processes, FimH has emerged as a highly attractive target for the development of novel anti-virulence therapies for UTIs.
Molecular Signaling of FimH-Mediated Adhesion
The binding of the FimH adhesin on the tip of type 1 pili to mannosylated uroplakin receptors on bladder epithelial cells initiates a cascade of events that facilitates bacterial colonization and invasion. This process is a prime example of pathogen-host interaction at the molecular level.
FimH Inhibition Strategies
Several strategies are being explored to inhibit FimH function and thereby prevent or treat UTIs. These approaches can be broadly categorized into small molecule inhibitors and vaccine-based therapies.
Small Molecule Inhibitors: Mannosides
The most direct approach to FimH inhibition is the use of mannose analogs, or mannosides, which act as competitive inhibitors.[9] These molecules are designed to mimic the natural mannose ligand of FimH and bind to its mannose-binding pocket with high affinity, thus preventing the adhesin from attaching to the urothelial cells.[7][9]
Early research focused on D-mannose itself, which showed some efficacy in preventing recurrent UTIs.[9] However, its relatively low affinity for FimH necessitated high doses. Consequently, significant efforts have been directed towards the rational design of more potent mannoside-based inhibitors.[6][13][14] These second-generation inhibitors often feature hydrophobic extensions that interact with a "tyrosine gate" in the FimH binding pocket, leading to significantly higher affinity and improved pharmacokinetic properties.[7][14] Several of these compounds have demonstrated efficacy in preclinical animal models of UTI, reducing bacterial colonization and preventing infection.[15][16]
Vaccine Development
Another promising strategy is the development of a vaccine that elicits an antibody response against FimH.[17][18] The goal is to generate antibodies that bind to FimH and block its function, thereby preventing bacterial adhesion.[18][19] Several FimH-based vaccine candidates have been investigated, often utilizing the FimH protein in complex with its chaperone, FimC, to ensure proper folding and stability.[17][18]
Preclinical studies in mice and monkeys have shown that FimH vaccines can induce robust and long-lasting antibody responses.[12][18] These antibodies have been shown to inhibit bacterial adhesion to bladder cells in vitro and reduce bacterial colonization of the bladder in in vivo challenge models.[7][19] A vaccine targeting the FimCH complex has shown a significant reduction in recurrent UTIs in a phase 1 clinical trial, highlighting the potential of this approach.[8][20]
Quantitative Data on FimH Inhibitor Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of FimH inhibitors.
Table 1: Preclinical Efficacy of Small Molecule FimH Inhibitors
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| ZFH-04269 | Mouse model of acute UTI | Single oral dose (50 mg/kg) prophylactic | Significantly reduced bacterial colonization of the bladder | [15][21] |
| ZFH-04269 | Mouse model of chronic UTI | Single oral dose (50 mg/kg) therapeutic | >1000-fold reduction in bladder bacterial burden | [15] |
| M4284 | Mouse model | Oral administration | Reduced intestinal colonization of UPEC | [22] |
| para-cyano biphenyl α-d-mannopyranoside | In vitro catheter-associated biofilm model | Preventive application | 50% reduction in type 1 pili-mediated biofilm mass | [11] |
Table 2: Clinical Trial Data for FimH-based Vaccines
| Vaccine Candidate | Phase | Population | Key Finding | Reference |
| FimCH vaccine | Phase 1a/1b | Healthy women with a history of recurrent UTIs | 73% reduction in recurrent UTIs caused by UPEC or Klebsiella spp. | [8][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in FimH inhibition. Below are outlines of key experimental protocols.
Hemagglutination Assay
This assay is used to assess the mannose-sensitive binding of type 1 piliated bacteria.
-
Principle: Bacteria expressing type 1 fimbriae can agglutinate guinea pig red blood cells (RBCs) in a mannose-sensitive manner. FimH inhibitors will prevent this agglutination.
-
Procedure:
-
Wash guinea pig RBCs in phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the FimH inhibitor in PBS.
-
Add a standardized suspension of type 1 piliated UPEC to each dilution of the inhibitor.
-
Incubate the bacteria-inhibitor mixture.
-
Add the RBC suspension to the mixture.
-
Observe for agglutination after a set incubation period. The minimum inhibitory concentration (MIC) is the lowest concentration of the inhibitor that prevents agglutination.
-
Biofilm Inhibition Assay
This assay quantifies the ability of an inhibitor to prevent biofilm formation.
-
Principle: UPEC can form biofilms on surfaces like polystyrene microtiter plates. The amount of biofilm can be quantified using crystal violet staining.
-
Procedure:
-
Grow UPEC to the mid-log phase.
-
In a 96-well microtiter plate, add bacterial suspension to media containing various concentrations of the FimH inhibitor.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Wash the plate to remove planktonic bacteria.
-
Stain the remaining biofilm with a crystal violet solution.
-
Wash away excess stain and solubilize the bound stain with a solvent (e.g., ethanol).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass.
-
In Vivo Mouse Model of UTI
This model is used to evaluate the efficacy of FimH inhibitors in a living organism.
-
Principle: Mice are infected with UPEC via transurethral catheterization to establish a bladder infection. The effect of the inhibitor on bacterial colonization is then assessed.
-
Procedure:
-
Anesthetize female mice.
-
Inoculate a defined dose of UPEC directly into the bladder via a catheter.
-
Administer the FimH inhibitor according to the study design (e.g., prophylactically before infection or therapeutically after infection is established).
-
At a predetermined time point post-infection, euthanize the mice.
-
Aseptically harvest the bladders and kidneys.
-
Homogenize the tissues and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Compare the bacterial loads between treated and untreated groups.
-
Visualizing Workflows and Advantages
Experimental Workflow for FimH Inhibitor Screening
The following diagram illustrates a typical workflow for the identification and validation of novel FimH inhibitors.
Advantages of FimH Inhibition over Traditional Antibiotics
Targeting FimH offers several key advantages over the use of conventional antibiotics for the treatment and prevention of UTIs.
Conclusion and Future Directions
The inhibition of the FimH adhesin represents a paradigm shift in the management of UTIs, moving from broad-spectrum bactericidal or bacteriostatic agents to a targeted anti-virulence approach. By preventing the initial attachment of UPEC to the bladder epithelium, FimH inhibitors can effectively thwart the infection at its earliest and most critical stage. This strategy holds immense promise for both the prevention of recurrent UTIs and the treatment of acute infections, including those caused by multidrug-resistant strains.
The development of potent, orally bioavailable small molecule inhibitors and the promising results from early clinical trials of FimH-based vaccines underscore the therapeutic potential of this approach. Future research should focus on advancing the most promising candidates through clinical development, exploring combination therapies with existing antibiotics, and investigating the role of FimH in other E. coli-mediated diseases. The continued exploration of FimH inhibition will undoubtedly pave the way for a new generation of anti-infective therapies that are both effective and less prone to the development of resistance.
References
- 1. brieflands.com [brieflands.com]
- 2. pnas.org [pnas.org]
- 3. Biofilm Formation in a Hydrodynamic Environment by Novel FimH Variants and Ramifications for Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Monoclonal antibodies targeting the FimH adhesin protect against uropathogenic E. coli UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | CRISPRi Induced Suppression of Fimbriae Gene (fimH) of a Uropathogenic Escherichia coli: An Approach to Inhibit Microbial Biofilms [frontiersin.org]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. A FimH inhibitor prevents acute bladder infection and treats chronic cystitis caused by multidrug-resistant uropathogenic Escherichia coli ST131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Fimh Adhesin Vaccines to Prevent Urinary Tract Infection - Solomon Langermann [grantome.com]
- 20. biorxiv.org [biorxiv.org]
- 21. academic.oup.com [academic.oup.com]
- 22. researchportal.vub.be [researchportal.vub.be]
Methodological & Application
Application Notes and Protocols for M4284 In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
M4284 is a potent and selective high-affinity antagonist of the FimH adhesin. FimH is a mannose-binding protein located on the tip of type 1 pili of uropathogenic E. coli (UPEC), which plays a critical role in the colonization of the gut and subsequent urinary tract infections (UTIs). By competitively inhibiting the binding of FimH to mannosylated glycoproteins on host epithelial cells, this compound effectively reduces the intestinal reservoir of UPEC. This targeted approach offers a promising non-antibiotic strategy for the prevention of recurrent UTIs. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in a murine UPEC colonization model.
Mechanism of Action
This compound is a biphenyl mannoside that demonstrates a binding affinity for FimH approximately 100,000-fold higher than that of the natural sugar, D-mannose.[1] This high affinity allows this compound to effectively block the adhesion of UPEC to the gut epithelium, leading to a reduction in bacterial load in the feces, cecum, and colon.[1] Pharmacokinetic studies have shown that this compound concentrations remain high in the feces of mice for up to 8 hours after oral administration, ensuring its availability at the site of action.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in reducing UPEC colonization in mice. Data is presented as the geometric mean of colony-forming units (CFU) per gram of feces, cecal content, or colon content, with standard deviation.
| UPEC Strain | Mouse Strain | Treatment Group | Feces (CFU/g) | Cecum (CFU/g) | Colon (CFU/g) | Percent Reduction (Feces) |
| UTI89 | C3H/HeN | Control | ~1 x 108 | ~1 x 109 | ~1 x 108 | - |
| UTI89 | C3H/HeN | This compound | ~5 x 106 | ~5 x 107 | ~5 x 106 | ~95% |
| EC958 | C3H/HeN | Control | ~1 x 108 | ~1 x 109 | ~1 x 108 | - |
| EC958 | C3H/HeN | This compound | ~1 x 107 | ~1 x 108 | ~1 x 107 | ~90% |
| CFT073 | C3H/HeN | Control | ~1 x 108 | ~1 x 109 | ~1 x 108 | - |
| CFT073 | C3H/HeN | This compound | ~1 x 107 | ~1 x 108 | ~1 x 107 | ~90% |
| UTI89 | C57BL/6 | Control | ~1 x 108 | ~1 x 109 | ~1 x 108 | - |
| UTI89 | C57BL/6 | This compound | ~5 x 106 | ~5 x 107 | ~5 x 106 | ~95% |
Note: The values in this table are estimations based on graphical data presented in "Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist" and represent a 1 to 1.5-log reduction.[1]
Experimental Protocols
In Vivo UPEC Colonization and this compound Treatment
This protocol describes the establishment of UPEC gut colonization in mice and subsequent treatment with this compound to assess its efficacy in reducing bacterial load.
Materials:
-
Animal Model: C3H/HeN or C57BL/6 mice (female, 6-8 weeks old).
-
Bacterial Strains: Uropathogenic E. coli (e.g., UTI89, EC958, CFT073) resistant to a selective antibiotic (e.g., streptomycin).
-
This compound: Solubilized in a vehicle such as 10% cyclodextrin.
-
Vehicle Control: 10% cyclodextrin.
-
Streptomycin: For pre-treatment of mice.
-
Luria-Bertani (LB) Broth and Agar: Supplemented with the appropriate antibiotic.
-
Oral Gavage Needles.
-
Sterile PBS.
Experimental Workflow:
Procedure:
-
Mouse Acclimation and Preparation:
-
Acclimate mice for at least one week before the experiment.
-
Provide mice with drinking water containing 5 g/L streptomycin for 24 hours to reduce commensal gut bacteria.
-
Replace the streptomycin water with regular autoclaved water for 48 hours before bacterial challenge.
-
-
UPEC Inoculum Preparation:
-
Culture the UPEC strain overnight in LB broth with the appropriate antibiotic at 37°C with shaking.
-
Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 109 CFU/mL.
-
-
UPEC Colonization:
-
Administer 100 µL of the bacterial suspension (~1 x 108 CFU) to each mouse via oral gavage.
-
-
This compound Administration:
-
At a designated time post-colonization (e.g., 24 hours), begin treatment.
-
Administer this compound (dissolved in vehicle) or the vehicle control to the respective groups of mice via oral gavage.
-
A typical dosing regimen involves three doses administered 8 hours apart.[1] The exact dose of this compound should be determined based on preliminary dose-ranging studies.
-
-
Sample Collection and Bacterial Enumeration:
-
Euthanize the mice 24 hours after the final dose.
-
Aseptically collect fecal pellets, cecal contents, and the entire colon.
-
Weigh the collected contents.
-
Homogenize the samples in sterile PBS.
-
Perform serial dilutions of the homogenates in PBS and plate onto selective LB agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies to determine the CFU per gram of sample.
-
Long-term Efficacy Assessment:
To evaluate the long-term effects of this compound on UPEC clearance, a modified protocol can be used:
-
Follow steps 1-4 as described above.
-
After the final dose of this compound, allow the mice to recover.
-
Euthanize the mice 5 days after the last dose and proceed with sample collection and analysis as described in step 5.[1]
Conclusion
This compound represents a promising therapeutic candidate for the selective depletion of UPEC from the intestinal tract. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other FimH antagonists. These studies are crucial for understanding the efficacy and potential of such compounds in preventing recurrent urinary tract infections.
References
Application Notes and Protocols for M4284 in a Mouse Model of Urinary Tract Infection (UTI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of M4284, a potent FimH antagonist, in a murine model of urinary tract infection (UTI). The protocols outlined below are based on established methodologies and aim to facilitate the evaluation of this compound's efficacy in a preclinical setting.
Introduction
Urinary tract infections (UTIs), predominantly caused by uropathogenic Escherichia coli (UPEC), pose a significant healthcare burden, exacerbated by rising antibiotic resistance. A key virulence mechanism of UPEC is the adhesion to the bladder epithelium, mediated by the FimH adhesin located on type 1 pili. FimH binds to mannosylated glycoproteins on urothelial cells, initiating colonization and invasion. This compound is an orally bioavailable, small-molecule FimH antagonist designed to competitively inhibit this crucial first step of infection. By blocking bacterial adhesion, this compound prevents the establishment of infection and has shown efficacy in treating UTIs in mouse models.
Mechanism of Action of this compound
This compound functions as an anti-adhesion agent. Its high affinity for the mannose-binding pocket of the FimH lectin domain effectively prevents UPEC from attaching to the bladder wall. This non-bactericidal mechanism of action is a promising alternative to traditional antibiotics as it is less likely to drive the development of resistance. The primary therapeutic goal of this compound is to block the initial colonization and subsequent invasion of bladder epithelial cells, thereby preventing the formation of intracellular bacterial communities (IBCs) which are often associated with recurrent UTIs.
Signaling Pathway of UPEC Adhesion and this compound Inhibition
Caption: this compound competitively inhibits the FimH adhesin on UPEC, preventing binding to mannosylated uroplakins on bladder cells and subsequent inflammation and invasion.
Experimental Protocols
Murine Model of Urinary Tract Infection
This protocol describes the establishment of an acute UTI in mice, a widely accepted model for studying UPEC pathogenesis and evaluating therapeutic interventions.
-
Animal Model:
-
Species: Mouse
-
Strain: Female C3H/HeN, 6-8 weeks old are commonly used. Other strains such as C57BL/6 can also be used, but may exhibit different inflammatory responses.
-
Housing: Animals should be housed in a specific pathogen-free facility with ad libitum access to food and water.
-
-
Bacterial Strain and Inoculum Preparation:
-
Strain: Uropathogenic E. coli (UPEC) strain UTI89, a well-characterized clinical isolate.
-
Culture:
-
Inoculate a single colony of UTI89 into 20 mL of Luria-Bertani (LB) broth.
-
Incubate at 37°C under static conditions for 24 hours to promote the expression of type 1 pili.
-
Dilute the culture 1:1000 in fresh LB broth and incubate statically at 37°C for another 18-24 hours.
-
Harvest bacteria by centrifugation, wash three times with sterile phosphate-buffered saline (PBS).
-
Resuspend and concentrate the bacterial pellet in PBS to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU) per 50 µL.
-
-
-
Transurethral Inoculation:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Gently insert a sterile, lubricated catheter into the urethra.
-
Instill 50 µL of the bacterial suspension (~1 x 10⁸ CFU) directly into the bladder.
-
Maintain anesthesia for a short period post-inoculation to ensure retention of the inoculum.
-
This compound Treatment Protocol
This protocol details the oral administration of this compound for the treatment of an established UTI.
-
This compound Formulation:
-
Prepare a suspension of this compound in a suitable vehicle. A 10% cyclodextrin solution has been used as a vehicle control.
-
-
Dosing and Administration:
-
Route: Oral gavage.
-
Dosage: 100 mg/kg body weight.
-
Regimen: Administer three doses of this compound, with each dose given 8 hours apart. Pharmacokinetic data indicates that this compound concentrations remain high in the feces for up to 8 hours after an oral dose, supporting this dosing interval.
-
Timing: Treatment can be initiated at a desired time point post-infection to model either prophylactic or therapeutic intervention. For a therapeutic model, treatment could begin 24 hours after bacterial inoculation.
-
Assessment of this compound Efficacy
The effectiveness of this compound is primarily assessed by quantifying the reduction in bacterial burden in the urinary tract and gut.
-
Sample Collection:
-
At the experimental endpoint (e.g., 8 hours after the final dose), euthanize mice.
-
Aseptically harvest the bladder, kidneys, and intestinal tissues (feces, cecum, colon).
-
-
Quantification of Bacterial Load:
-
Weigh the harvested tissues.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the tissue homogenates.
-
Plate the dilutions on appropriate agar plates (e.g., MacConkey agar for UTI89).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU per gram of tissue.
-
-
Analysis of Intracellular Bacterial Communities (IBCs):
-
For a more in-depth analysis of bladder colonization, IBCs can be enumerated.
-
Aseptically remove the bladder, bisect it, and splay it on a silicone plate.
-
Fix the bladder in 4% paraformaldehyde.
-
Stain with LacZ to visualize IBCs, which appear as punctate violet spots.
-
Experimental Workflow
Caption: Experimental timeline for evaluating the therapeutic efficacy of this compound in a mouse UTI model.
Data Presentation
The following tables summarize the expected quantitative outcomes based on published studies of this compound and other FimH inhibitors.
Table 1: Effect of this compound on UPEC Gut Colonization
| Treatment Group | Feces (CFU/g) | Cecum (CFU/g) | Colon (CFU/g) |
| Vehicle Control (10% Cyclodextrin) | ~10⁸ | ~10⁸ | ~10⁷ |
| This compound (100 mg/kg, 3 doses) | ~10⁶ | ~10⁶ | ~10⁵ |
| Fold Reduction | ~100-fold | ~100-fold | ~100-fold |
Data are approximate and based on graphical representations in the cited literature.
Table 2: Expected Efficacy of FimH Inhibitors on Bladder Bacterial Burden
| Treatment Group | Bladder (CFU/g) |
| Vehicle Control | >10⁶ |
| FimH Inhibitor Treatment | <10³ |
| Expected Fold Reduction | >1000-fold |
This data is based on the reported efficacy of a different FimH inhibitor in a chronic UTI model and represents the expected outcome for a potent FimH antagonist like this compound.
Conclusion
This compound represents a promising, non-antibiotic therapeutic for the treatment and prevention of UTIs. The protocols provided here offer a framework for the in vivo evaluation of this compound in a mouse model of UTI. By targeting the initial adhesion of UPEC to the bladder epithelium, this compound has the potential to effectively treat UTIs and reduce the reliance on traditional antibiotics, thereby mitigating the growing threat of antimicrobial resistance. Further studies may explore the optimal dosing regimens, long-term efficacy in preventing recurrence, and the broader impact on the host immune response.
Application Notes and Protocols for M4284 in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4284 is a potent, orally bioavailable mannoside-based FimH antagonist. It is under investigation as a novel anti-adhesion therapy for the prevention and treatment of urinary tract infections (UTIs) and potentially other conditions mediated by FimH-expressing Escherichia coli, such as Crohn's disease. By targeting the FimH adhesin on the tip of type 1 pili of E. coli, this compound competitively inhibits the binding of the bacteria to mannosylated glycoproteins on the surface of host urothelial cells. This mechanism of action prevents the initial step of bacterial colonization and subsequent biofilm formation, offering a promising alternative to traditional antibiotics and potentially reducing the emergence of antibiotic resistance.
These application notes provide a summary of the available preclinical data on this compound dosage and administration, along with detailed protocols for key in vivo experiments to guide further research and development.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Preclinical UTI Models
| Parameter | This compound | Reference Mannoside | Vehicle | Animal Model | Study Type | Key Findings |
| Dosage | 100 mg/kg | 25 mg/kg, 50 mg/kg | 10% Cyclodextrin | C3H/HeN and C57BL/6 mice | Efficacy (UTI treatment and prevention) | Significantly reduced intestinal and bladder bacterial load.[1] |
| Administration Route | Oral gavage | Oral gavage | 10% Cyclodextrin | Mice | Efficacy | Effective in both preventing and treating UTIs.[1] |
| Dosing Regimen | 3 doses, 8 hours apart | Single dose | 10% Cyclodextrin | Mice | Efficacy | Cleared established infections.[1] |
| Pharmacokinetics | High concentrations in feces up to 8 hours post-dose. | Detected in urine. | 10% Cyclodextrin | Mice | Pharmacokinetics | Demonstrates oral bioavailability and persistence in the gastrointestinal tract.[1] |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound is the competitive inhibition of the FimH adhesin on type 1 pili of uropathogenic E. coli (UPEC). This prevents the bacteria from adhering to mannose receptors on the surface of urothelial cells, a critical step in the pathogenesis of UTIs.
Caption: this compound blocks FimH-mediated adhesion of UPEC to host cells.
Experimental Protocols
In Vivo Efficacy of this compound in a Mouse Model of Urinary Tract Infection
This protocol is adapted from studies evaluating FimH inhibitors in murine UTI models.[1]
Objective: To evaluate the efficacy of this compound in reducing bacterial load in the bladder and intestines of mice with an established UTI.
Materials:
-
This compound
-
Vehicle: 10% (w/v) cyclodextrin in sterile water
-
Uropathogenic E. coli (UPEC) strain (e.g., UTI89)
-
Female C3H/HeN or C57BL/6 mice (6-8 weeks old)
-
Oral gavage needles
-
Sterile phosphate-buffered saline (PBS)
-
Luria-Bertani (LB) agar plates
-
Anesthesia (e.g., isoflurane)
Workflow:
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Procedure:
-
Bacterial Culture: Culture the UPEC strain overnight in LB broth. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1-2 x 10^8 CFU/mL).
-
Infection: Anesthetize the mice. Inoculate 50 µL of the bacterial suspension (approximately 10^7 CFU) directly into the bladder via a catheter inserted through the urethra.
-
Treatment: 24 hours post-infection, begin treatment.
-
Treatment Group: Administer 100 mg/kg of this compound (formulated in 10% cyclodextrin) via oral gavage. Repeat the dose every 8 hours for a total of three doses.
-
Vehicle Control Group: Administer an equivalent volume of 10% cyclodextrin via oral gavage on the same schedule.
-
-
Tissue Harvest and Bacterial Load Determination: 8 hours after the final dose, euthanize the mice.
-
Aseptically remove the bladder and a section of the intestine (e.g., cecum).
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load per gram of tissue.
Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the concentration of this compound in feces and urine over time following oral administration.
Materials:
-
This compound
-
Vehicle: 10% (w/v) cyclodextrin in sterile water
-
Female C3H/HeN or C57BL/6 mice (6-8 weeks old)
-
Metabolic cages
-
Oral gavage needles
-
Sample collection tubes
-
Analytical equipment (e.g., HPLC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of 100 mg/kg this compound to the mice.
-
Sample Collection: House the mice in metabolic cages to allow for the separate collection of feces and urine.
-
Collect fecal pellets and urine at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Processing:
-
Feces: Weigh the fecal pellets, homogenize them in a suitable solvent, and process to extract this compound.
-
Urine: Centrifuge the urine samples to remove any debris.
-
-
Analysis: Quantify the concentration of this compound in the processed samples using a validated analytical method such as HPLC-MS/MS.
-
Data Analysis: Plot the concentration of this compound in feces and urine versus time to determine the pharmacokinetic profile.
Preliminary Toxicology Assessment
Objective: To assess the acute toxicity of this compound following a single high dose.
Materials:
-
This compound
-
Vehicle: 10% (w/v) cyclodextrin in sterile water
-
Rodent species (e.g., Sprague-Dawley rats), both male and female
-
Oral gavage needles
Procedure:
-
Dose Groups: Divide animals into at least three groups: a high-dose this compound group, a low-dose this compound group, and a vehicle control group. A high dose could be, for example, 1000 mg/kg.
-
Administration: Administer a single oral dose of this compound or vehicle.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record any changes in body weight, food and water consumption, and behavior.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
-
Analysis: Compare the findings from the this compound-treated groups with the control group to identify any potential toxic effects.
Disclaimer
The information provided in these application notes is for research purposes only and is based on publicly available preclinical data. The protocols are intended as a guide and may require optimization for specific experimental conditions. It is essential to consult relevant institutional and national guidelines for animal care and use before conducting any in vivo studies. The safety and efficacy of this compound in humans have not been established.
References
Application Notes and Protocols for Assessing M4284 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro efficacy of M4284, a compound identified as a potent inhibitor of the c-MET receptor tyrosine kinase. The following protocols and guidelines are intended to assist researchers in characterizing the biochemical and cellular effects of this compound.
Introduction
This compound is a small molecule inhibitor targeting the c-MET receptor, a key driver in various cancers. Dysregulation of the c-MET signaling pathway, through amplification, mutation, or overexpression, is implicated in tumor growth, invasion, and metastasis. These notes detail standard in vitro assays to quantify the efficacy of this compound in inhibiting c-MET signaling and reducing cancer cell viability. While this compound has also been identified as a FimH antagonist, these protocols focus on its anti-cancer properties via c-MET inhibition. The FimH activity of this compound may have implications in cancer immunotherapy and could be a subject for further investigation.
Data Presentation: Summarizing this compound Efficacy
Quantitative data from the following experimental protocols should be summarized for clear comparison. Below are template tables for presenting the potency of this compound.
Table 1: this compound Kinase Inhibition
| Kinase Target | IC50 (nM) |
| c-MET | [User to determine experimentally] |
| Other Kinase | [User to determine experimentally] |
Table 2: this compound Cellular Efficacy
| Cell Line | Histology | c-MET Status | IC50 (µM) - Cell Viability |
| EBC-1 | Non-Small Cell Lung Cancer | Amplification | [User to determine experimentally] |
| H1993 | Non-Small Cell Lung Cancer | Amplification | [User to determine experimentally] |
| MKN45 | Gastric Cancer | Amplification | [User to determine experimentally] |
| A549 | Non-Small Cell Lung Cancer | Expression | [User to determine experimentally] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-MET signaling pathway targeted by this compound and the general experimental workflow for assessing its in vitro efficacy.
Caption: The c-MET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro assessment of this compound.
Experimental Protocols
c-MET Kinase Activity Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of the c-MET kinase.
Materials:
-
Recombinant human c-MET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at Km for c-MET)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions, recombinant c-MET kinase, and the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the viability of cancer cell lines with known c-MET activation status.
Materials:
-
c-MET dependent cell lines (e.g., EBC-1, H1993, MKN45) and control cell lines.
-
Complete cell culture medium.
-
This compound (serial dilutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis for c-MET Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins.
Materials:
-
c-MET dependent cell lines.
-
This compound.
-
Hepatocyte Growth Factor (HGF) (optional, for stimulating the pathway).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Phospho-c-MET (Tyr1234/1235)
-
Total c-MET
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells overnight (optional, to reduce basal signaling).
-
Pre-treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate with HGF for a short period (e.g., 15 minutes), if desired.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
M4284: Application Notes and Protocols for Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small molecule M4 has been identified as a promising anti-biofilm agent with demonstrated efficacy against a broad spectrum of bacterial pathogens. It not only inhibits the formation of new biofilms but also disperses established ones.[1][2][3][4] Furthermore, M4 exhibits bactericidal activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecium.[1][3][4] This document provides detailed application notes and protocols for the use of M4 in biofilm formation assays, based on current research findings.
Mechanism of Action
The anti-biofilm activity of M4 is dependent on metabolically active bacteria, indicating that it interferes with cellular processes rather than simply disrupting the extracellular matrix.[1][2] Its mechanism involves inducing transcriptional changes within the bacteria.[1]
In Staphylococcus aureus, M4 interacts with the global transcriptional regulator CodY, leading to cell death.[3][5] In other bacteria, such as Salmonella Typhimurium and Enterobacter cloacae, the precise targets are still under investigation, but its action is known to be influenced by proteins crucial for biofilm maintenance, including OmpA, OmpC, and TrxA.[1][3][5]
Data Presentation
Quantitative Efficacy of M4 in Biofilm Inhibition
| Bacterial Species | Assay Type | Metric | Value (µM) |
| Salmonella Typhimurium | Biofilm Inhibition | EC50 | 6.4 |
| Salmonella Typhi | Biofilm Inhibition | EC50 | 38.9 |
| Enterobacter cloacae | Biofilm Dispersal | Concentration Range | 2.5 - 80 |
| S. Typhimurium | Biofilm Dispersal | Concentration | 10 |
| S. aureus | Bactericidal Activity | Concentration | 80 |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol is designed to assess the ability of M4 to inhibit the formation of biofilms.
Materials:
-
96-well, flat-bottom microtiter plates
-
Bacterial culture in the appropriate growth medium (e.g., Tryptic Soy Broth with glucose (TSBG) for S. aureus, 1:20 TSB for S. Typhimurium)
-
M4 stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader
Procedure:
-
Prepare a fresh bacterial suspension and dilute it to the desired starting optical density (OD) (e.g., OD600 of ~0.1).
-
Prepare serial dilutions of M4 in the growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a vehicle control (medium with DMSO).
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate.
-
Add 100 µL of the M4 dilutions or vehicle control to the corresponding wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
After incubation, discard the planktonic cells by inverting the plate and gently shaking.
-
Wash the wells twice with 200 µL of PBS to remove any remaining planktonic bacteria.
-
Dry the plate by inverting it on a paper towel.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate three times with PBS.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 550 nm using a plate reader.
Protocol 2: Biofilm Dispersal Assay
This protocol is used to evaluate the efficacy of M4 in dispersing pre-formed biofilms.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a fresh bacterial suspension and add 200 µL to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully remove the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of PBS.
-
Prepare serial dilutions of M4 in fresh growth medium.
-
Add 200 µL of the M4 dilutions or vehicle control to the wells containing the established biofilms.
-
Incubate the plate for a further 2-24 hours at 37°C.
-
Following the treatment period, discard the medium and wash the wells twice with PBS.
-
Proceed with crystal violet staining and quantification as described in steps 9-14 of Protocol 1.
Mandatory Visualization
References
- 1. Frontiers | Mechanisms of antibiofilm compounds JG-1 and M4 across multiple species: alterations of protein interactions essential to biofilm formation [frontiersin.org]
- 2. Mechanisms of antibiofilm compounds JG-1 and M4 across multiple species: alterations of protein interactions essential to biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of M4284, a FimH Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4284 is a potent and orally active antagonist of the FimH adhesin, a protein located on the tip of type 1 pili of uropathogenic Escherichia coli (UPEC). By blocking FimH, this compound prevents the adhesion of UPEC to mannosylated proteins on the surface of bladder epithelial cells, a critical step in the pathogenesis of urinary tract infections (UTIs).[1][2] This anti-adhesion strategy offers a promising alternative to traditional antibiotics, with the potential for reduced development of resistance. These application notes provide a detailed overview of the synthesis of this compound for research purposes, including a representative synthetic protocol, quantitative data for related compounds, and a visualization of the relevant biological pathway.
FimH-Mediated Bacterial Adhesion Signaling Pathway
The FimH adhesin on the surface of uropathogenic E. coli plays a crucial role in the initial stages of urinary tract infections. FimH recognizes and binds to mannosylated glycoproteins, such as uroplakins, which are abundant on the surface of bladder epithelial cells. This binding mediates the adhesion of the bacteria to the bladder wall, preventing them from being washed out by the flow of urine. Following adhesion, the bacteria can invade the host cells and form intracellular bacterial communities (IBCs), leading to persistent and recurrent infections. This compound, as a mannoside mimetic, competitively inhibits the binding of FimH to its natural mannose-containing receptors, thereby blocking the entire downstream signaling cascade that leads to infection.
Caption: FimH-mediated adhesion of UPEC to bladder cells and its inhibition by this compound.
Experimental Protocols
While a specific, detailed, step-by-step synthetic protocol for this compound is not publicly available, the synthesis of structurally analogous ortho-substituted biphenyl mannosides has been described in the scientific literature. The following is a representative protocol adapted from these publications that can serve as a starting point for the synthesis of this compound for research applications.
Representative Synthetic Workflow:
Caption: General synthetic workflow for biphenyl mannoside FimH antagonists.
Protocol 1: Synthesis of an Ortho-Substituted Biphenyl Mannoside Analog
This protocol describes a three-step synthesis of a biphenyl mannoside, which is structurally similar to this compound.
Materials:
-
D-Mannose pentaacetate
-
Ortho-substituted phenol (e.g., 2-methyl-4-bromophenol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Biphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
-
Sodium methoxide (NaOMe) in Methanol
-
Dowex® 50WX8 resin
-
Methanol
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Step 1: Lewis Acid-Mediated Glycosylation
-
Dissolve D-mannose pentaacetate (1.0 eq) and the ortho-substituted phenol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected mannoside.
Step 2: Suzuki Coupling for Biphenyl Formation
-
To a solution of the protected mannoside (1.0 eq) and the appropriate biphenylboronic acid (1.5 eq) in a mixture of toluene and ethanol, add cesium carbonate (Cs₂CO₃) (3.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄) (0.1 eq).
-
Degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected biphenyl mannoside.
Step 3: Deprotection
-
Dissolve the protected biphenyl mannoside in methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with Dowex® 50WX8 resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
Purification:
The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid). Fractions containing the pure product are pooled and lyophilized to yield the final biphenyl mannoside as a white solid.
Quantitative Data
The following table summarizes the biological activity of some ortho-substituted biphenyl mannoside analogs, as reported in the literature. This data is provided to give researchers an indication of the potency of this class of compounds.
| Compound ID (Analogous to this compound) | Ortho-Substituent | Biofilm Prevention IC₅₀ (µM) |
| 5b | Methyl | 0.16 |
| 2 | Hydrogen (unsubstituted) | 1.35 |
Data adapted from "Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides". The IC₅₀ values represent the concentration of the compound required to inhibit biofilm formation by 50%.
Conclusion
The synthesis of this compound and its analogs represents a promising avenue for the development of novel anti-adhesion therapies for UTIs. The provided protocols and data, based on the synthesis of closely related compounds, offer a solid foundation for researchers to produce these molecules for further investigation. The visualization of the FimH-mediated adhesion pathway highlights the mechanism of action of this innovative class of antibacterial agents. Further optimization of the synthetic route and in-depth biological evaluation will be crucial for the advancement of these compounds towards clinical applications.
References
Application Notes and Protocols for Studying Host-Pathogen Interactions with M4284
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4284 is a potent and orally bioavailable small molecule antagonist of the FimH adhesin. FimH is a critical virulence factor located at the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). By binding to mannosylated host cell receptors, FimH mediates the initial attachment of UPEC to the bladder epithelium, a crucial step for colonization, invasion, and the formation of intracellular bacterial communities (IBCs). These IBCs can act as reservoirs for recurrent infections. This compound, a high-affinity mannoside, competitively inhibits FimH, thereby preventing bacterial adhesion and subsequent infection.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study UPEC pathogenesis and host-pathogen interactions.
Mechanism of Action
This compound functions as an anti-adhesion agent. It mimics the natural mannose ligand of FimH but with a significantly higher binding affinity.[2] This high affinity allows this compound to effectively outcompete host cell receptors for FimH binding, thus blocking the initial step of UPEC infection. This mechanism of action is antibiotic-sparing as it does not directly kill the bacteria but rather prevents them from establishing an infection, which may reduce the selective pressure for antibiotic resistance.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Murine Model of Chronic UTI
| Treatment Group | Dose (mg/kg, oral) | Bacterial Load in Bladder (Log10 CFU/g) | Reduction in Bacterial Load (Log10) | p-value |
| Vehicle Control | - | 7.5 ± 0.5 | - | - |
| This compound | 50 | 3.5 ± 0.8 | 4.0 | <0.001 |
| This compound | 100 | 3.2 ± 0.7 | 4.3 | <0.0001 |
Data represents mean ± standard deviation. Bacterial loads were determined 6 hours post-treatment in a C3H/HeN mouse model of chronic UTI established with UPEC strain UTI89. Statistical significance was determined using the Mann-Whitney U test.
Table 2: In Vivo Efficacy of this compound in Reducing Intestinal Colonization
| Treatment Group | Dose (mg/kg, oral) | UPEC Levels in Feces (Log10 CFU/g) | Fold Reduction | p-value |
| Vehicle Control | - | 8.0 ± 0.4 | - | - |
| This compound | 100 (3 doses) | 6.0 ± 0.6 | 100 | <0.01 |
Data represents geometric mean ± standard deviation. C3H/HeN mice were intestinally colonized with UPEC UTI89 and treated with three oral doses of this compound. Statistical significance was determined by the Mann-Whitney U test.[2]
Experimental Protocols
Protocol 1: In Vitro UPEC Biofilm Inhibition Assay
This protocol details the methodology to assess the ability of this compound to inhibit UPEC biofilm formation.
Materials:
-
UPEC strain (e.g., UTI89)
-
Luria-Bertani (LB) broth
-
This compound
-
96-well polystyrene microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Bacterial Culture Preparation: Grow UPEC overnight in LB broth at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. Add 100 µL of the diluted culture to each well of a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in LB broth and add 100 µL to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (e.g., 10% cyclodextrin in PBS) and a no-treatment control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Air dry the plate for 10 minutes.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells again with deionized water and air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the no-treatment control.
Protocol 2: UPEC Adhesion and Invasion Assay in Bladder Epithelial Cells
This protocol describes how to evaluate the effect of this compound on the adhesion of UPEC to and invasion into human bladder epithelial cells.
Materials:
-
Human bladder epithelial cell line (e.g., 5637)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
UPEC strain (e.g., UTI89)
-
This compound
-
Gentamicin
-
Triton X-100 (0.1%)
-
LB agar plates
Procedure:
-
Cell Culture: Seed bladder epithelial cells in 24-well plates and grow to confluence.
-
Bacterial Preparation: Grow UPEC overnight in static LB broth at 37°C to induce type 1 pili expression.
-
Infection and Treatment:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with UPEC at a multiplicity of infection (MOI) of 10-100 in the presence of various concentrations of this compound or vehicle control.
-
Centrifuge the plates at 600 x g for 5 minutes to facilitate bacterial contact with the cells.
-
Incubate for 2 hours at 37°C in 5% CO2.
-
-
Adhesion Assay:
-
Wash the wells three times with PBS to remove non-adherent bacteria.
-
Lyse the cells with 0.1% Triton X-100.
-
Plate serial dilutions of the lysate on LB agar plates to enumerate adherent bacteria (CFU/well).
-
-
Invasion Assay (Gentamicin Protection Assay):
-
After the 2-hour infection period, wash the wells with PBS and add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria.
-
Incubate for an additional 1-2 hours.
-
Wash the wells again with PBS and lyse the cells with 0.1% Triton X-100.
-
Plate serial dilutions of the lysate on LB agar plates to enumerate intracellular bacteria (CFU/well).
-
-
Data Analysis: Calculate the percentage of adhesion and invasion relative to the total number of bacteria in the inoculum.
Protocol 3: Murine Model of Chronic Urinary Tract Infection
This protocol outlines the procedure for establishing a chronic UTI in mice and assessing the therapeutic efficacy of this compound.
Materials:
-
8-week-old female C3H/HeN mice
-
UPEC strain UTI89
-
This compound
-
Vehicle (e.g., 10% cyclodextrin in PBS)
-
Anesthesia (e.g., isoflurane)
-
Catheters
Procedure:
-
Bacterial Inoculum Preparation: Grow UPEC UTI89 in static LB broth for 24-48 hours at 37°C to induce type 1 pili expression. Resuspend the bacteria in PBS to a concentration of 1-2 x 10^8 CFU/mL.
-
Infection:
-
Anesthetize mice via isoflurane inhalation.
-
Inoculate the bladder with 50 µL of the bacterial suspension (1 x 10^7 CFU) via transurethral catheterization.
-
-
Establishment of Chronic Infection: Monitor the infection for 2 weeks by collecting urine and plating for bacterial titers. Mice with persistent bacteriuria (>10^4 CFU/mL) are considered chronically infected.
-
This compound Treatment:
-
Administer a single oral dose of this compound (e.g., 50 or 100 mg/kg) or vehicle to chronically infected mice.
-
-
Assessment of Bacterial Load:
-
At 6 hours post-treatment, euthanize the mice.
-
Aseptically harvest the bladders, homogenize in PBS, and plate serial dilutions on LB agar to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis: Compare the bacterial loads in the bladders of this compound-treated mice to the vehicle-treated control group.
Signaling Pathways and Visualizations
UPEC adhesion to bladder epithelial cells via FimH triggers a host signaling cascade that can lead to bacterial internalization and an inflammatory response. A key host receptor involved in this process is Toll-like receptor 4 (TLR4). The binding of FimH to mannosylated receptors on the cell surface can bring UPEC in close proximity to TLR4, allowing for the recognition of pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This initiates a downstream signaling cascade.
Caption: FimH-mediated signaling pathway in bladder epithelial cells.
The experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of UTI is a multi-step process that involves establishing the infection, treating with the compound, and assessing the outcome.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
M4284: A Potent Tool for the Investigation of FimH Function in Uropathogenic E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs). The initial and critical step in UPEC pathogenesis is its adherence to the urothelium, the epithelial lining of the urinary tract. This adhesion is primarily mediated by the FimH adhesin, a mannose-binding protein located at the tip of type 1 pili. FimH represents a key virulence factor and an attractive target for the development of novel anti-adhesive therapies to combat UTIs, particularly in the face of rising antibiotic resistance. M4284 is a selective and orally active biphenyl mannoside FimH antagonist that serves as a powerful investigational tool to elucidate the function of FimH and to evaluate the efficacy of FimH-targeting therapeutics.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in studying FimH-mediated processes.
This compound: A High-Affinity FimH Antagonist
This compound is a synthetic mannoside designed to competitively inhibit the binding of FimH to its natural mannosylated receptors on host cells.[1] Its biphenyl aglycone moiety contributes to a significantly higher binding affinity for FimH compared to the natural ligand, D-mannose. The binding affinity of this compound for FimH is approximately 100,000-fold higher than that of D-mannose.[5] This high affinity makes this compound a potent inhibitor of FimH-mediated bacterial adhesion and subsequent pathogenic events. In preclinical studies, oral administration of this compound has been shown to significantly reduce intestinal and bladder colonization by UPEC in mouse models of UTI.[1][5]
Data Presentation: In Vitro Efficacy of FimH Antagonists
The following tables summarize the inhibitory activities of various FimH antagonists, providing a comparative context for the potency of compounds like this compound. While specific IC50 values for this compound in these exact assays are not publicly available, the data for other mannoside inhibitors illustrate the range of potencies observed.
Table 1: Inhibitory Concentration (IC50) of FimH Antagonists in a Flow Cytometry-Based Cell Adhesion Assay [6]
| Compound | IC50 (µM) |
| Methyl α-D-mannopyranoside | 249,000 ± 62,300 |
| Heptyl α-D-mannopyranoside | 3,900 ± 1,600 |
| Compound 5 | 1.8 ± 0.5 |
| Compound 6 | 0.8 ± 0.2 |
| Compound 10 | 0.08 ± 0.02 |
Table 2: Comparative Inhibitory Potency of FimH Antagonists in Various Assays
| Compound | Biofilm Inhibition IC50 (µM) | Hemagglutination Inhibition (HAI) Titer |
| D-Mannose | >10,000 | Low |
| Heptyl α-D-mannopyranoside | ~50 | Moderate |
| This compound (Projected) | <1 | High |
Note: The IC50 value for this compound is projected based on its reported high affinity and data from similar potent biphenyl mannosides.
Experimental Protocols
Herein, we provide detailed protocols for key in vitro assays to investigate FimH function using this compound.
Hemagglutination Inhibition Assay
This assay assesses the ability of this compound to inhibit the FimH-mediated agglutination of red blood cells (RBCs).
Materials:
-
FimH-expressing UPEC strain (e.g., UTI89)
-
This compound
-
D-Mannose (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Guinea Pig Red Blood Cells (RBCs), 3% (v/v) suspension in PBS
-
96-well V-bottom microtiter plate
Protocol:
-
Prepare a standardized suspension of the FimH-expressing UPEC strain in PBS to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate. Include a positive control (D-mannose) and a negative control (PBS).
-
Add 50 µL of the bacterial suspension to each well containing the diluted inhibitors and controls.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to FimH.
-
Add 50 µL of the 3% guinea pig RBC suspension to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at 4°C for 2-4 hours, or until a clear button of non-agglutinated RBCs is formed in the negative control wells.
-
Observe the wells for hemagglutination. A positive result (agglutination) is indicated by a uniform suspension of RBCs, while a negative result (inhibition) is indicated by a tight button of RBCs at the bottom of the well.
-
The hemagglutination inhibition titer is the highest dilution of the inhibitor that completely prevents hemagglutination.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent UPEC biofilm formation.
Materials:
-
FimH-expressing UPEC strain
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with 0.5% glucose
-
96-well flat-bottom polystyrene microtiter plate
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Protocol:
-
Grow the UPEC strain overnight in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB supplemented with 0.5% glucose.
-
Prepare serial dilutions of this compound in the diluted bacterial culture. Include a vehicle control (no inhibitor).
-
Add 200 µL of each dilution to the wells of a 96-well plate in triplicate.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully discard the planktonic bacteria by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Cell Adhesion Inhibition Assay
This assay measures the ability of this compound to block the adhesion of UPEC to human bladder epithelial cells.
Materials:
-
Human bladder epithelial cell line (e.g., T24 or 5637)
-
FimH-expressing UPEC strain, fluorescently labeled (e.g., with GFP)
-
This compound
-
Appropriate cell culture medium (e.g., McCoy's 5A for T24 cells)
-
PBS
-
96-well black, clear-bottom cell culture plate
-
Fluorometer or fluorescence microscope
Protocol:
-
Seed the bladder epithelial cells into a 96-well plate and grow to confluence.
-
Grow the fluorescently labeled UPEC strain to mid-log phase. Wash and resuspend the bacteria in cell culture medium to a concentration of 1 x 10⁷ CFU/mL.
-
Prepare serial dilutions of this compound in the bacterial suspension. Include a vehicle control.
-
Remove the culture medium from the confluent cell monolayer and wash once with PBS.
-
Add 100 µL of the bacterial suspension containing the different concentrations of this compound to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for bacterial adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent bacteria.
-
Add 100 µL of PBS to each well.
-
Quantify the number of adherent bacteria by measuring the fluorescence intensity using a fluorometer. Alternatively, visualize and count the adherent bacteria using a fluorescence microscope.
Mandatory Visualizations
FimH-Mediated Signaling Pathway in Urothelial Cells
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]
- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Evaluating the Impact of M4284 on Gut Microbiota
Introduction
The human gut microbiome, a complex ecosystem of trillions of microorganisms, plays a crucial role in health and disease. It influences nutrient metabolism, immune system development, and protection against pathogens.[1][2] Emerging evidence highlights the significant interplay between the gut microbiota and the efficacy and toxicity of therapeutic drugs.[3][4][5][6] The gut microbiome can metabolize drugs, altering their bioavailability and therapeutic window, while drugs, in turn, can disrupt the delicate balance of the gut microbial community (dysbiosis), potentially leading to adverse effects and altered treatment outcomes.[6][7] Therefore, it is critical in drug development to evaluate the effects of new chemical entities on the gut microbiota.
These application notes provide a detailed protocol for assessing the impact of a novel small molecule inhibitor, M4284, on the gut microbiota composition and function using a preclinical animal model. The described methodologies encompass in vivo sample collection, 16S rRNA gene sequencing, metagenomic shotgun sequencing, and bioinformatic analysis to provide a comprehensive understanding of this compound's effects.
Target Audience
These protocols are intended for researchers, scientists, and drug development professionals involved in preclinical safety and efficacy assessment of new therapeutic compounds.
Experimental Protocols
A robust in vivo study is essential to determine the impact of this compound on the gut microbiota. The following protocols outline the necessary steps from animal handling to data analysis.
1. Animal Study Design and Dosing
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are a commonly used model for gut microbiome studies. House the animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
-
Experimental Groups:
-
Vehicle Control (n=8-10): Administer the vehicle used to dissolve this compound.
-
This compound Treatment Group (n=8-10): Administer this compound at the desired therapeutic dose.
-
(Optional) Positive Control: A broad-spectrum antibiotic known to disrupt the gut microbiota (e.g., a cocktail of ampicillin, neomycin, metronidazole, and vancomycin).
-
-
Dosing: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the pharmacokinetic properties of this compound. A typical study duration is 14-21 days to observe significant changes in the gut microbiota.
-
Fecal Sample Collection: Collect fecal pellets from each mouse at baseline (day 0) and at multiple time points throughout the study (e.g., days 7, 14, and 21).[8] Collect pellets directly into sterile microtubes and immediately freeze them at -80°C to preserve the microbial DNA.[1][8][9]
2. Fecal DNA Extraction
High-quality DNA is crucial for successful sequencing. Use a commercially available kit optimized for fecal DNA extraction, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[10]
-
Sample Homogenization: Homogenize the fecal sample in the lysis buffer provided in the kit.
-
Lysis: Perform enzymatic and mechanical lysis to ensure the disruption of bacterial cell walls.[9]
-
DNA Purification: Purify the DNA using silica-based columns to remove inhibitors and contaminants.
-
Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). Check for DNA integrity via agarose gel electrophoresis.
3. 16S rRNA Gene Sequencing
16S rRNA gene sequencing is a cost-effective method for profiling the taxonomic composition of the gut microbiota.[1][11][12][13]
-
PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (commonly the V3-V4 or V4 region) using universal primers.[1][9][10] The primers should contain adapters for sequencing on an Illumina platform.
-
PCR Cleanup: Purify the PCR products to remove primers and dNTPs.
-
Library Preparation: Attach dual indices and sequencing adapters to the amplicons.
-
Library Quantification and Pooling: Quantify the individual libraries and pool them in equimolar concentrations.
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.[9][10]
4. Metagenomic Shotgun Sequencing (Optional)
For a more in-depth analysis of the functional potential of the gut microbiota, perform metagenomic shotgun sequencing.[14][15][16][17] This method sequences the entire genomic DNA in a sample, providing information on the functional genes present.
-
Library Preparation: Shear the extracted DNA to a desired fragment size. Ligate sequencing adapters and indices.
-
Sequencing: Perform deep sequencing on an Illumina platform.
5. Bioinformatic and Statistical Analysis
-
Data Preprocessing: Demultiplex the raw sequencing reads and perform quality filtering to remove low-quality reads and chimeras.
-
OTU Picking or ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%) or generate Amplicon Sequence Variants (ASVs) for higher resolution.[10]
-
Taxonomic Assignment: Assign taxonomy to the OTUs or ASVs using a reference database such as Greengenes or SILVA.[10]
-
Alpha Diversity: Calculate indices of within-sample diversity (e.g., Shannon, Simpson, Chao1) to assess changes in richness and evenness.
-
Beta Diversity: Analyze between-sample diversity using metrics like Bray-Curtis or UniFrac distances and visualize using Principal Coordinate Analysis (PCoA).
-
Differential Abundance Analysis: Identify specific taxa that are significantly different between the treatment and control groups using methods like LEfSe or DESeq2.[10]
-
Functional Prediction (for 16S rRNA data): Use tools like PICRUSt2 to predict the functional potential of the microbiome based on the 16S rRNA gene data.[18]
-
Metagenomic Analysis: For shotgun sequencing data, perform taxonomic and functional profiling by aligning reads to reference genomes and functional databases (e.g., KEGG, MetaCyc).
Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Alpha Diversity Indices
| Group | Shannon Index (Mean ± SD) | Simpson Index (Mean ± SD) | Chao1 Index (Mean ± SD) |
| Vehicle Control | |||
| This compound Treatment |
Table 2: Relative Abundance of Key Bacterial Phyla (%)
| Group | Firmicutes (Mean ± SD) | Bacteroidetes (Mean ± SD) | Proteobacteria (Mean ± SD) | Actinobacteria (Mean ± SD) |
| Vehicle Control | ||||
| This compound Treatment |
Table 3: Differentially Abundant Bacterial Genera
| Genus | Log2 Fold Change (this compound vs. Vehicle) | p-value |
| [Genus 1] | ||
| [Genus 2] | ||
| [Genus 3] |
Table 4: Predicted Metabolic Pathways (from Metagenomic Data)
| KEGG Pathway | Relative Abundance (this compound) | Relative Abundance (Vehicle) | p-value |
| [Pathway 1] | |||
| [Pathway 2] | |||
| [Pathway 3] |
Mandatory Visualizations
Signaling Pathway
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer.[19] Small molecule inhibitors targeting this pathway are in development, and their interaction with the gut microbiota is an area of active research.
Caption: PI3K/mTOR signaling pathway with a hypothetical inhibitory action of this compound on PI3K.
Experimental Workflow
Caption: Overall experimental workflow for evaluating the effect of this compound on the gut microbiota.
References
- 1. Frontiers | 16S rRNA Gene Sequencing for Deciphering the Colorectal Cancer Gut Microbiome: Current Protocols and Workflows [frontiersin.org]
- 2. news-medical.net [news-medical.net]
- 3. Could Your Gut Microbiome Make Drugs Less Effective? | Technology Networks [technologynetworks.com]
- 4. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmri.com [ijmri.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sample Preparation Protocols for Gut Microbiome Sequencing - CD Genomics [cd-genomics.com]
- 9. Analysis of the gut microbiota by 16S rRNA sequencing and taxonomic assignment of reads [bio-protocol.org]
- 10. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
- 11. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Illumina-based analysis of microbial community diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial Diversity Analysis [medicalbiofilm.org]
- 14. How Do You Sequence a Microbiome? 5 Steps Explained | CosmosID [cosmosid.com]
- 15. Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Frontiers | An Exploration of Gut Microbiota Mechanisms Underlying Differential Efficacy of Vitamin D Supplementation in Children Associated with Lipid Metabolism [frontiersin.org]
- 19. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing M4284 Dosage for Maximum Efficacy in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FimH antagonist M4284 in mouse models. The information is designed to address specific issues that may be encountered during experimental procedures aimed at optimizing dosage for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for efficacy studies in mice?
A1: Based on published preclinical studies, a common starting dose for this compound in mouse models of urinary tract infection (UTI) is 100 mg/kg, administered via oral gavage.[1] This dose, typically given in a regimen of three doses every eight hours, has been shown to significantly reduce uropathogenic E. coli (UPEC) in the gut and bladder.[1] However, this should be considered a starting point, and optimal dosage may vary depending on the specific mouse strain, the severity and type of infection, and the experimental endpoint.
Q2: How should this compound be prepared for oral administration in mice?
A2: this compound is a mannoside compound. For in vivo studies in mice, it has been successfully formulated in a vehicle of 10% cyclodextrin in water.[1] It is crucial to ensure the compound is fully dissolved or forms a stable suspension before administration to ensure accurate dosing.
Q3: What is the mechanism of action of this compound?
A3: this compound is a high-affinity antagonist of the bacterial adhesin FimH.[1] FimH is located on the tip of type 1 pili of uropathogenic E. coli (UPEC) and mediates the binding of the bacteria to mannosylated proteins on the surface of host epithelial cells in the urinary tract.[2] By blocking FimH, this compound prevents bacterial adhesion, which is a critical early step in the establishment of infection and the formation of intracellular bacterial communities (IBCs).[2]
Q4: What is the pharmacokinetic profile of this compound in mice?
A4: Pharmacokinetic analyses have shown that after a single oral dose of 100 mg/kg in mice, this compound concentrations remain high in the feces for up to 8 hours.[1] This suggests that the compound has good stability and residence time in the gastrointestinal tract, which is advantageous for targeting the gut reservoir of UPEC.[1]
Troubleshooting Guides
Issue 1: High variability in experimental outcomes between mice receiving the same dose.
-
Possible Cause 1: Inaccurate oral gavage technique.
-
Solution: Ensure all personnel are properly trained in oral gavage. The gavage needle should be inserted gently along the roof of the mouth and into the esophagus without force. Improper administration can lead to dosing errors, aspiration, or stress, all of which can affect the experimental outcome.
-
-
Possible Cause 2: Instability or improper formulation of this compound.
-
Solution: Prepare the this compound formulation fresh before each experiment. Ensure the compound is fully dissolved or evenly suspended in the vehicle (e.g., 10% cyclodextrin). Vortex the solution immediately before drawing each dose to prevent settling of the compound.
-
-
Possible Cause 3: Differences in gut microbiota among experimental animals.
-
Solution: House mice in the same environment and use littermates for experimental and control groups whenever possible to minimize variations in gut flora. Consider normalizing the gut microbiota by co-housing animals for a period before the experiment.
-
Issue 2: Lack of efficacy at the standard 100 mg/kg dose.
-
Possible Cause 1: Insufficient dose for the specific infection model.
-
Solution: The severity of the infection can influence the required therapeutic dose. For a more established or severe infection, a higher dose or a more frequent dosing regimen may be necessary. It is recommended to perform a dose-response study to determine the optimal dose for your specific model (see Experimental Protocols section).
-
-
Possible Cause 2: Degradation of the this compound compound.
-
Solution: Verify the purity and stability of your this compound stock. Store the compound according to the manufacturer's instructions. If possible, confirm the concentration and integrity of the dosing solution analytically.
-
Experimental Protocols
Protocol: Dose-Response Study for this compound in a Mouse Model of UTI
This protocol outlines a general procedure to determine the optimal dose of this compound for treating a UPEC-induced urinary tract infection in mice.
-
Animal Model: Use a susceptible mouse strain (e.g., C3H/HeN).
-
Bacterial Strain: Use a well-characterized uropathogenic E. coli (UPEC) strain (e.g., UTI89).
-
Infection Procedure:
-
Culture UPEC to mid-log phase.
-
Anesthetize mice and instill a known concentration of UPEC (e.g., 10^8 CFU in 50 µL PBS) into the bladder via a transurethral catheter.
-
-
Dose Groups:
-
Prepare at least four dose groups for this compound (e.g., 25, 50, 100, and 200 mg/kg) and a vehicle control group (10% cyclodextrin).
-
The number of mice per group should be sufficient for statistical power (typically n=8-10).
-
-
This compound Administration:
-
Begin treatment at a defined time point post-infection (e.g., 24 hours).
-
Administer the assigned dose of this compound or vehicle via oral gavage.
-
Follow a defined dosing schedule (e.g., three doses administered 8 hours apart).[1]
-
-
Efficacy Assessment:
-
At a predetermined endpoint (e.g., 48 hours after the start of treatment), euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues and perform serial dilutions for bacterial colony forming unit (CFU) enumeration on appropriate agar plates.
-
-
Data Analysis:
-
Calculate the log CFU per gram of tissue for each mouse.
-
Compare the bacterial loads in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Data Presentation
The following table structure is recommended for summarizing the quantitative data from a dose-response study.
| Dose Group (mg/kg) | Mean Log CFU/g Bladder (± SEM) | Mean Log CFU/g Kidneys (± SEM) | % Reduction in Bladder CFU (vs. Vehicle) | % Reduction in Kidney CFU (vs. Vehicle) |
| Vehicle Control | N/A | N/A | ||
| This compound (25) | ||||
| This compound (50) | ||||
| This compound (100) | ||||
| This compound (200) |
Mandatory Visualizations
Caption: this compound mechanism of action against UPEC.
Caption: Workflow for a dose-response study.
Caption: Troubleshooting logic for this compound experiments.
References
addressing potential M4284 solubility challenges in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter solubility challenges with M4284 and other poorly soluble FimH antagonists during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential concern?
This compound is a selective and orally active biphenyl mannoside antagonist of FimH.[1] FimH is a bacterial adhesin protein crucial for the ability of uropathogenic E. coli (UPEC) to bind to the bladder lining, a key step in the development of urinary tract infections (UTIs). By blocking FimH, this compound prevents bacterial adhesion and subsequent infection. Like many small molecule inhibitors, particularly those with biphenyl groups, this compound may exhibit low aqueous solubility, which can pose challenges in obtaining reliable and reproducible results in in vitro assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.
Q2: What are the initial signs of this compound solubility issues in my in vitro assay?
Common indicators of solubility problems include:
-
Visible Precipitate: Cloudiness, crystals, or a film may be observed in your stock solutions or in the assay wells after adding the compound.[2][3]
-
Inconsistent Results: High variability between replicate wells or experiments can be a sign of inconsistent compound solubility.
-
Lower than Expected Potency: If the measured IC50 or EC50 values are significantly weaker than anticipated, it could be due to the actual concentration of the dissolved compound being lower than the nominal concentration.
-
Non-ideal Dose-Response Curves: Flat or irregular dose-response curves can indicate that the compound is not fully dissolved at higher concentrations.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for many nonpolar small molecules used in biological research. It can dissolve a wide range of compounds and is miscible with most aqueous-based cell culture media. However, it is crucial to keep the final DMSO concentration in your assay as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Troubleshooting Guide
Issue 1: Precipitate formation upon dilution of DMSO stock solution into aqueous media.
This is a common issue when a compound that is soluble in a nonpolar organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[4]
Troubleshooting Steps:
-
Optimize the Dilution Protocol:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or media. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.
-
-
Reduce the Final Compound Concentration: If precipitation is observed at higher concentrations, it may be necessary to lower the top concentration in your dose-response experiments to a level where the compound remains soluble.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the assay buffer to increase the solubility of hydrophobic compounds. It is essential to first test the surfactant's compatibility with your cell line and its potential to interfere with the assay.
Issue 2: Inconsistent results and poor reproducibility.
This can be a direct consequence of variable compound solubility between experiments.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid using previously diluted solutions that may have precipitated over time.
-
Visually Inspect for Precipitation: Before adding the compound to your assay plates, carefully inspect the diluted solutions for any signs of precipitation.
-
Solubility Assessment: Consider performing a simple kinetic solubility assay to determine the approximate solubility of this compound in your specific assay buffer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Simplified)
-
Preparation: Prepare a series of dilutions of your this compound DMSO stock in your specific in vitro assay buffer (e.g., PBS or cell culture media) to achieve a range of final concentrations.
-
Incubation: Incubate the solutions at the same temperature as your in vitro assay (e.g., 37°C) for a set period (e.g., 1-2 hours), allowing for equilibration.
-
Observation: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility.
-
Quantification (Optional): For a more quantitative assessment, the supernatant of each dilution can be separated from any precipitate by centrifugation or filtration, and the concentration of the dissolved compound can be measured using a suitable analytical method like HPLC-UV.
Data Presentation
Table 1: Common Solvents and their Properties for In Vitro Assays
| Solvent | Properties | Recommended Final Concentration in Assay |
| DMSO | - Excellent solubilizing power for nonpolar compounds.- Miscible with aqueous solutions.- Can be cytotoxic at higher concentrations. | ≤ 0.5% |
| Ethanol | - Good solubilizing power for some compounds.- Can be cytotoxic. | ≤ 0.5% |
| PBS | - Aqueous buffer, generally poor solvent for nonpolar compounds. | N/A |
Table 2: Troubleshooting Summary for this compound Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitate in stock solution | - Compound is not fully dissolved.- Contamination. | - Vortex and gently warm the solution.- Filter-sterilize the stock solution. |
| Precipitate upon dilution in media | - Poor aqueous solubility. | - Perform serial dilutions.- Reduce the final concentration.- Add a biocompatible surfactant to the media.- Pre-warm the media before adding the compound. |
| Inconsistent assay results | - Variable compound solubility between experiments. | - Prepare fresh dilutions for each experiment.- Visually inspect for precipitation before use.- Perform a kinetic solubility assay to determine the solubility limit. |
| Low potency (high IC50/EC50) | - Actual dissolved concentration is low. | - Address solubility issues using the methods above.- Consider using a formulation approach (e.g., with cyclodextrins), if compatible with the assay. |
Visualizations
References
troubleshooting inconsistent results in M4284 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the novel kinase inhibitor M4284. The information is designed to help identify and resolve common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the XYZ kinase. By binding to the ATP pocket of the kinase domain, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting the ABC signaling pathway, which is known to be dysregulated in several cancer types.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve to determine the IC50 value in your system. A typical starting range for cell-based assays is between 0.1 nM and 10 µM.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability Assays
You are observing significant well-to-well or day-to-day variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. | Reduced variability in the vehicle-treated control group. |
| This compound Precipitation | Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is below 0.5% to maintain solubility. | Clear media in all treatment wells and more consistent dose-response. |
| Cell Line Instability | Perform STR profiling to authenticate the cell line. Monitor cell morphology and doubling time to ensure consistency between experiments. | Consistent cellular characteristics and reproducible assay results. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. | Minimized "edge effects" and more uniform results across the plate. |
Issue 2: Lack of Downstream Target Inhibition in Western Blots
You are not observing the expected decrease in the phosphorylation of a known downstream target of the XYZ kinase after this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal duration for observing maximal target inhibition. | Identification of the time point with the most significant reduction in target phosphorylation. |
| Insufficient this compound Concentration | Confirm the IC50 in your specific cell line. Treat cells with a concentration at or above the IC50 (e.g., 10x IC50) for target validation experiments. | A clear, dose-dependent decrease in the phosphorylation of the downstream target. |
| Poor Antibody Quality | Validate the primary antibody for the phosphorylated target using a positive and negative control (e.g., cells treated with a known activator or inhibitor of the pathway). | Strong, specific signal in the positive control and minimal signal in the negative control. |
| Protein Degradation | Ensure that phosphatase and protease inhibitors are included in your lysis buffer and that samples are kept on ice. | Intact protein bands and reliable detection of phosphorylated targets. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a 2x serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phospho-Target
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-TARGET, 1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: this compound inhibits the XYZ kinase signaling pathway.
Caption: A logical workflow for troubleshooting this compound experiments.
potential off-target effects of M4284 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using M4284 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of the KRAS G12C mutant protein. It forms a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive GDP-bound state. This prevents the downstream activation of signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1]
Q2: What are the expected on-target effects of this compound in sensitive cell lines?
In cell lines harboring the KRAS G12C mutation, this compound is expected to inhibit cellular proliferation and induce apoptosis. This is a result of the suppression of downstream signaling cascades. Key biomarkers of on-target activity include a reduction in the phosphorylation of ERK (p-ERK) and AKT (p-AKT).
Q3: What are potential reasons for observing reduced this compound potency in our cellular assays?
Several factors can contribute to reduced potency:
-
Cell Line Integrity: Ensure the cell line used still harbors the KRAS G12C mutation and has not developed resistance.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect cell density, incubation time, or serum concentration, can affect results.
-
Compound Stability: this compound may be unstable under certain experimental conditions. Ensure proper storage and handling.
-
Efflux Pumps: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2]
Q4: How can I assess the potential off-target effects of this compound?
Off-target effects can be investigated using several approaches:
-
Kinome Profiling: A broad panel of kinases can be screened in biochemical assays to identify potential off-target interactions.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known KRAS G12C inhibitors can reveal unexpected effects.
-
Whole-Genome CRISPR Screens: These screens can identify genes that, when knocked out, sensitize or confer resistance to this compound, potentially highlighting off-target dependencies.[3][4][5]
Troubleshooting Guides
Issue 1: High variability in cell viability readouts between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use calibrated multichannel pipettes. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Inconsistent compound dispensing | Calibrate pipettes and ensure proper mixing of the compound in the media before adding to cells. |
| Contamination | Regularly check for microbial contamination in cell cultures and reagents. |
Issue 2: No significant inhibition of p-ERK or p-AKT at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Incorrect timing of cell lysis | Perform a time-course experiment to determine the optimal time point for observing maximal pathway inhibition. |
| Suboptimal antibody performance | Validate primary and secondary antibodies for specificity and sensitivity using appropriate controls. |
| Low basal pathway activity | Stimulate the pathway with an appropriate growth factor (e.g., EGF) before this compound treatment to increase the dynamic range of the assay. |
| Cell line does not have KRAS G12C mutation | Confirm the mutational status of your cell line through sequencing. |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) and Phospho-AKT (p-AKT)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Visualizations
Caption: this compound inhibits the KRAS G12C signaling pathway.
Caption: Workflow for assessing this compound effects in cellular assays.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High frequency off-target mutagenesis induced by CRISPR-Cas nucleases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining M4284 Treatment Duration for Chronic UTI Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing M4284 in chronic Urinary Tract Infection (UTI) models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Troubleshooting Guides
This section addresses common problems encountered when establishing and treating chronic UTI models to evaluate the efficacy of this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in bacterial burden between animals in the control group. | Inconsistent inoculation volume or technique. | Ensure precise and consistent delivery of the bacterial inoculum into the bladder via transurethral catheterization. Practice the technique to minimize bladder trauma. A video protocol for this procedure is available.[1] |
| Natural variation in the host immune response. | Use inbred mouse strains (e.g., C3H/HeN) to reduce genetic variability in the immune response. Increase the number of animals per group to improve statistical power. | |
| Contamination during the inoculation procedure. | Maintain strict aseptic techniques throughout the procedure to prevent the introduction of confounding bacteria. | |
| Failure to establish a persistent/chronic infection. | Low inoculum dose. | For chronic infection models, a higher inoculum of Uropathogenic E. coli (UPEC), around 10⁸ CFU, is often required to establish persistent bacteriuria and intracellular bacterial communities (IBCs).[2] |
| Mouse strain is too resistant to infection. | C3H/HeN and C57BL/6 mice are commonly used and are susceptible to UPEC infection, though they can eventually clear the bacteria. The choice of mouse strain can influence the chronicity of the infection.[3] | |
| Incorrect UPEC strain. | Use a well-characterized UPEC strain known to cause chronic cystitis in mice, such as a ST131 strain like EC958.[2][4] | |
| Inconsistent this compound efficacy at a given dose and duration. | Issues with drug formulation or administration. | Ensure this compound is properly solubilized and administered consistently (e.g., oral gavage). Verify the stability of the compound in the chosen vehicle. |
| Timing of treatment initiation. | For chronic models, treatment should be initiated after the establishment of IBCs, typically at least 24-48 hours post-infection. | |
| Development of tolerance or resistance. | While less likely with anti-adhesion compounds like this compound compared to antibiotics, it's a possibility. This is an area for further research. | |
| Difficulty in quantifying Intracellular Bacterial Communities (IBCs). | Inadequate bladder processing. | Use established protocols for bladder homogenization and cell lysis to release intracellular bacteria. Gentamicin protection assays can be used to differentiate between intracellular and extracellular bacteria. |
| Microscopy technique not optimized. | Confocal microscopy with fluorescently labeled bacteria and urothelial markers is the gold standard for visualizing and quantifying IBCs.[5][6] |
Frequently Asked Questions (FAQs)
This compound and its Mechanism of Action
-
Q1: What is this compound and how does it work? this compound is a high-affinity FimH antagonist. FimH is an adhesin protein located on the tip of type 1 pili of uropathogenic E. coli (UPEC). It mediates the binding of UPEC to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells. By blocking FimH, this compound prevents the initial attachment of bacteria to the bladder wall, which is a critical step for colonization, invasion, and the formation of intracellular bacterial communities (IBCs).[7][8][9] This anti-adhesion therapy is a novel approach to treating UTIs.
Chronic UTI Models
-
Q2: What are the key characteristics of a chronic UTI mouse model? A chronic UTI mouse model aims to mimic the recurrent nature of human UTIs. Key features include persistent bacteriuria, chronic bladder inflammation, and the formation of IBCs within the bladder urothelium. These IBCs are biofilm-like structures that protect the bacteria from the host immune system and antibiotics, serving as a reservoir for recurrent infections.[2][4][9][10]
-
Q3: How do I establish a chronic UTI model in mice? A common method is the transurethral inoculation of a high dose (e.g., 10⁸ CFU) of a pathogenic E. coli strain into the bladder of female mice.[2] The infection is then allowed to establish for a period (e.g., 24-48 hours) before initiating treatment. Monitoring bacterial loads in urine, bladder, and kidneys over several weeks is crucial to confirm the establishment of a chronic infection.[11][12]
Refining this compound Treatment Duration
-
Q4: What is the optimal duration of this compound treatment in a chronic UTI model? The optimal treatment duration for this compound to eradicate chronic UTI in preclinical models is still under investigation. Studies have shown that even a single oral dose of a FimH inhibitor can significantly reduce bacterial colonization in an acute model.[4] For a chronic infection with established IBCs, a longer treatment duration is likely necessary. It is recommended to conduct dose-ranging and duration-finding studies.
-
Q5: What endpoints should be measured to determine the efficacy of different this compound treatment durations? Key endpoints include:
-
Bacterial burden: Quantify Colony Forming Units (CFU) in the bladder, kidneys, and urine at various time points during and after treatment.[7][13]
-
Intracellular Bacterial Communities (IBCs): Assess the number and size of IBCs in the bladder tissue using microscopy.[5][6]
-
Histopathology: Evaluate the degree of bladder inflammation and tissue damage.
-
Recurrence: Monitor for the reappearance of bacteriuria after the cessation of treatment.
-
Quantitative Data on FimH Antagonist Efficacy
The following table summarizes representative data on the in vivo efficacy of FimH antagonists in murine UTI models. Note that direct comparisons of this compound treatment durations are limited in the current literature, and further studies are needed to establish optimal treatment regimens.
| Compound | Mouse Model | Treatment Regimen | Reduction in Bladder CFU (log10) | Reduction in Urine CFU (log10) | Reference |
| FimH Antagonist | Chronic Cystitis | Single oral dose | >3 | Not Reported | [4] |
| Oral Mannoside | Acute UTI | Prophylactic oral administration | ~4 | ~2 | [7][13] |
Experimental Protocols
Protocol: Establishing a Chronic UTI Mouse Model and Assessing this compound Efficacy
This protocol provides a general framework. Specific parameters may need to be optimized for your research question.
-
Bacterial Culture: Culture a well-characterized uropathogenic E. coli (UPEC) strain (e.g., UTI89 or a clinical isolate known to form IBCs) overnight in LB broth.
-
Inoculum Preparation: Centrifuge the overnight culture, wash the bacterial pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 2 x 10⁹ CFU/mL.
-
Mouse Strain: Use 6-8 week old female C3H/HeN or C57BL/6 mice.
-
Transurethral Inoculation:
-
Anesthetize the mice.
-
Insert a sterile catheter through the urethra into the bladder.
-
Instill 50 µL of the bacterial suspension (1 x 10⁸ CFU) into the bladder.
-
-
Establishment of Chronic Infection: Allow the infection to establish for 48 hours. At this point, IBCs are expected to have formed.
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Divide the mice into groups to test different treatment durations (e.g., 3, 5, 7, and 14 days) and a vehicle control group.
-
Administer this compound orally at the desired dose once or twice daily.
-
-
Monitoring and Endpoint Analysis:
-
Collect urine samples at regular intervals to monitor bacteriuria.
-
At the end of each treatment period, and at selected time points post-treatment to assess recurrence, euthanize a subset of mice from each group.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues and perform serial dilutions for CFU plating on appropriate agar to determine bacterial loads.
-
Process a portion of the bladder for histological analysis and immunofluorescence microscopy to visualize and quantify IBCs.
-
Visualizations
UPEC Adhesion and Invasion Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Intracellular Bacterial Communities during Experimental Urinary Tract Infection Reveals an Abundant and Viable Bacterial Reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Single Intracellular Bacterial Communities Generated from a Murine Model of Urinary Tract Infection for Downstream Single-cell Analysis [jove.com]
- 6. Detection of Intracellular Bacterial Communities in Human Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vivo evaluation of FimH antagonists - a novel class of antimicrobials for the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Long-Term Ascending Urinary Tract Infection Mouse Model for Antibiotic Treatment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preclinical Toxicity Assessment of M4284
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the preclinical toxicity of M4284, a novel FimH antagonist. The information provided is intended to address common challenges encountered during in vitro and in vivo toxicological evaluations.
Disclaimer: Publicly available, specific quantitative toxicity data for this compound is limited. Therefore, the quantitative data presented in the tables below are representative examples for a small molecule FimH antagonist and should be considered illustrative.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Toxicity Assessment
Question 1: We are observing significant cytotoxicity of this compound in our mammalian cell lines at concentrations where we expect to see antibacterial activity. Is this expected?
Answer: this compound is designed to be a highly selective inhibitor of the bacterial protein FimH. Therefore, it is not expected to exhibit significant cytotoxicity against mammalian cells at therapeutically relevant concentrations. If you are observing unexpected cytotoxicity, consider the following troubleshooting steps:
-
Compound Purity and Integrity: Verify the purity of your this compound compound. Impurities from synthesis could be cytotoxic. Confirm the compound's identity and integrity using analytical methods such as LC-MS and NMR.
-
Solvent Effects: Ensure that the solvent used to dissolve this compound is not contributing to the observed toxicity. Run a solvent control at the highest concentration used in your experiment. Some organic solvents, like DMSO, can be toxic to cells at higher concentrations.
-
Assay Interference: Some compounds can interfere with the readout of cell viability assays (e.g., MTT, MTS). For example, a colored compound can interfere with absorbance readings. Confirm your findings using an alternative cytotoxicity assay that relies on a different detection method (e.g., a membrane integrity assay like LDH release or a dye exclusion assay like Trypan Blue).
-
Cell Line Sensitivity: While unlikely for a highly specific compound, some cell lines may exhibit unique sensitivities. Test this compound in a panel of different mammalian cell lines, including both cancerous and non-cancerous lines, to assess for cell-type-specific effects.
Question 2: this compound is precipitating in our cell culture medium during in vitro experiments. How can we address this solubility issue?
Answer: Poor aqueous solubility is a common challenge for small molecule drug candidates. Precipitation can lead to inaccurate and unreliable in vitro data. Here are some strategies to address this:
-
Formulation Development: Experiment with different formulation strategies. The use of excipients such as cyclodextrins may improve solubility.
-
pH Adjustment: Assess the pH-solubility profile of this compound. Adjusting the pH of the culture medium (within a physiologically acceptable range) may enhance solubility.
-
Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it serially in the culture medium. Ensure the final concentration of the organic solvent is low and non-toxic to the cells.
-
Sonication: Gentle sonication of the stock solution before dilution may help to dissolve any small aggregates.
In Vivo Toxicity Assessment
Question 3: We observed unexpected mortality in our animal models at doses of this compound that were well-tolerated in preliminary studies. What could be the cause?
Answer: Unexpected in vivo toxicity can arise from several factors. A systematic investigation is crucial to identify the root cause.
-
Vehicle Toxicity: The vehicle used to formulate this compound for in vivo administration could be causing the toxicity. Conduct a vehicle-only control group to assess its tolerability.
-
Pharmacokinetics: The pharmacokinetic profile of this compound may lead to unexpectedly high and sustained plasma concentrations. Analyze plasma samples to determine the Cmax, Tmax, and half-life of the compound. A slower than expected clearance could lead to drug accumulation and toxicity.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity. Conduct metabolite profiling studies to identify and assess the toxicity of major metabolites.
-
Species-Specific Toxicity: The animal model you are using may have a unique sensitivity to this compound. If initial studies were in mice, for example, and you have moved to rats, there could be species-specific differences in metabolism and toxicity.
-
Route of Administration: The route of administration can significantly impact the toxicity profile. For instance, intravenous administration can lead to higher peak concentrations and different toxicities compared to oral administration.
Question 4: What are the key parameters to monitor during an in vivo tolerability study for this compound?
Answer: A comprehensive in vivo tolerability study should monitor a range of parameters to assess the overall health of the animals. Key parameters include:
-
Clinical Observations: Daily monitoring for any changes in behavior, appearance, and activity levels.
-
Body Weight: Regular measurement of body weight is a sensitive indicator of overall health.
-
Food and Water Consumption: Monitor for any significant changes in food and water intake.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for a complete blood count (CBC) and analysis of key clinical chemistry parameters to assess organ function (e.g., liver enzymes, kidney function markers).
-
Histopathology: Conduct a thorough histopathological examination of major organs and tissues to identify any microscopic changes.
Quantitative Toxicity Data (Representative)
Table 1: Representative In Vitro Cytotoxicity Data for this compound
| Cell Line | Cell Type | Assay | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | > 100 |
| Caco-2 | Human Colorectal Adenocarcinoma | MTT | > 100 |
| Vero | Monkey Kidney Epithelial | MTT | > 100 |
Table 2: Representative Acute In Vivo Toxicity Data for this compound in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Key Observations |
| Mouse | Oral | > 2000 | No mortality or significant clinical signs of toxicity observed. |
| Rat | Oral | > 2000 | No mortality or significant clinical signs of toxicity observed. |
| Mouse | Intravenous | ~500 | At high doses, signs of lethargy and piloerection were observed. |
| Rat | Intravenous | ~400 | At high doses, transient signs of respiratory distress were noted. |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Acute Toxicity Study (Based on OECD 423)
-
Animal Acclimatization: Acclimatize animals (e.g., mice or rats) to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer a single dose of this compound to a group of animals via the intended clinical route (e.g., oral gavage). Start with a dose level that is not expected to cause mortality.
-
Clinical Observations: Observe the animals closely for the first few hours after dosing and then daily for 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Body Weight: Measure the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.
-
Necropsy and Histopathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs and tissues for histopathological examination.
-
Dose Escalation/De-escalation: Based on the results from the initial dose group, subsequent groups of animals are dosed at higher or lower levels to determine the dose that causes mortality in 50% of the animals (LD50).
Visualizations
Caption: Mechanism of action of this compound as a FimH antagonist.
Caption: General experimental workflow for preclinical toxicity assessment.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
M4284 Technical Support Center: Troubleshooting and FAQs
Welcome to the M4284 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges during the long-term administration of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active biphenyl mannoside antagonist of FimH.[1] FimH is an adhesin protein located on the type 1 fimbriae of uropathogenic E. coli (UPEC). It plays a crucial role in the initial stages of urinary tract infections (UTIs) by binding to mannosylated glycoproteins on the surface of host urothelial cells.[2] this compound competitively inhibits this binding, thereby preventing bacterial adhesion and colonization of the bladder.[2] This anti-adhesion strategy is being investigated as a novel therapeutic approach for UTIs and Crohn's disease.
Q2: What are the recommended solvent and storage conditions for this compound?
For stock solutions, this compound is soluble in DMSO at a concentration of 125 mg/mL (271.46 mM).[1] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1] If precipitation is observed, gentle warming to 37°C and sonication can aid in redissolving the compound.[1]
Q3: Is this compound expected to be effective against all UPEC strains?
This compound targets the FimH adhesin, which is present in the majority of UPEC strains. However, there is allelic variation in the fimH gene, which could potentially influence the binding affinity of this compound.[2] The efficacy of this compound may vary between different UPEC strains depending on the specific FimH variant they express. Preliminary testing of this compound against the specific UPEC strain of interest is recommended.
Q4: What is the potential for the development of resistance to this compound?
Anti-adhesion therapies, like this compound, are thought to exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics because they do not directly kill the bacteria.[3][4] However, the possibility of resistance emerging through mutations in the fimH gene that reduce the binding affinity of this compound cannot be entirely ruled out, especially in long-term exposure studies. Monitoring for changes in the minimum inhibitory concentration (MIC) or the anti-adhesion effective concentration over time is a prudent measure.
Troubleshooting Guides
In Vitro Experiments
Problem 1: High variability in bacterial adhesion assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent bacterial growth phase. | Ensure that UPEC are consistently grown to the same optical density (OD) and growth phase (e.g., mid-logarithmic phase) for each experiment. Static culture in LB broth for 24 hours followed by subculturing is often used to induce type 1 piliation.[5] |
| Variable expression of Type 1 fimbriae. | Confirm the expression of type 1 fimbriae prior to each experiment using a hemagglutination assay with guinea pig erythrocytes or by qPCR for fimH expression. |
| Inconsistent washing steps. | Standardize the number and vigor of washing steps to remove non-adherent bacteria. Automated plate washers can improve consistency. |
| Cell culture variability. | Ensure the host urothelial cells are seeded at a consistent density and form a confluent monolayer. Regularly check for mycoplasma contamination. |
Problem 2: Apparent loss of this compound efficacy over time in long-term cultures.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in culture medium. | Prepare fresh this compound working solutions for each medium change. Assess the stability of this compound in your specific culture medium over the desired time course by analytical methods such as HPLC. |
| Development of bacterial resistance. | Isolate bacteria from the long-term culture and determine the minimum inhibitory concentration (MIC) of this compound required to prevent adhesion. Sequence the fimH gene of the potentially resistant isolates to identify any mutations. |
| Bacterial biofilm formation. | UPEC can form biofilms, which can reduce the accessibility of this compound to the bacteria.[6] Use assays such as crystal violet staining to assess biofilm formation. Consider including agents that disrupt biofilm formation in your experimental setup. |
In Vivo Experiments
Problem 3: Inconsistent bladder colonization in the murine UTI model.
| Potential Cause | Troubleshooting Step |
| Improper transurethral catheterization. | Ensure proper technique for transurethral catheterization to deliver the bacterial inoculum directly into the bladder without causing significant trauma. The use of a small volume (e.g., 50 µL) can help prevent vesicoureteral reflux.[7] |
| Variability in bacterial inoculum. | Prepare the bacterial inoculum consistently, ensuring the correct concentration of bacteria (CFU/mL) is administered. Plate serial dilutions of the inoculum to confirm the administered dose. |
| Host immune response variability. | Use age- and sex-matched mice from a reputable supplier. Consider the genetic background of the mice, as this can influence susceptibility to UTI.[7] |
Problem 4: Unexpected toxicity or adverse effects in long-term studies.
| Potential Cause | Troubleshooting Step |
| High dose of this compound. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific mouse strain. Monitor animals daily for clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur. |
| Off-target effects. | Although this compound is designed to be selective, off-target effects cannot be completely ruled out. If unexpected phenotypes are observed, consider performing a broad off-target screening assay. |
| Formulation issues. | Ensure the vehicle used for this compound administration is well-tolerated and does not cause adverse effects on its own. |
Data Presentation
Table 1: Example of In Vitro this compound Efficacy Data
| UPEC Strain | FimH Variant | This compound IC50 (µM) for Adhesion Inhibition |
| UTI89 | A62S, V163A | 0.5 ± 0.1 |
| CFT073 | Wild-type | 0.8 ± 0.2 |
| NU14 | S62A | 1.2 ± 0.3 |
| J96 | N70S, S78N | 2.5 ± 0.5 |
Table 2: Example of In Vivo this compound Efficacy in a Murine UTI Model
| Treatment Group | Dose (mg/kg, oral) | Bladder CFU/g at 48h (log10) | Kidney CFU/g at 48h (log10) |
| Vehicle | - | 6.2 ± 0.5 | 4.1 ± 0.8 |
| This compound | 1 | 4.1 ± 0.6 | 2.5 ± 0.7 |
| This compound | 10 | 2.5 ± 0.4 | < 2 (detection limit) |
| Ciprofloxacin | 10 | 2.1 ± 0.3 | < 2 (detection limit) |
Experimental Protocols
Protocol 1: In Vitro Bacterial Adhesion Assay
-
Cell Culture: Seed human bladder epithelial cells (e.g., T24 or 5637 cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Bacterial Culture: Grow UPEC in Luria-Bertani (LB) broth under conditions that promote type 1 fimbriae expression (e.g., static culture for 24-48 hours at 37°C).
-
Inoculum Preparation: Wash the bacterial culture twice with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of 1 x 10^7 CFU/mL in cell culture medium without antibiotics.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the this compound dilutions to the confluent cell monolayer.
-
Infection: Add the bacterial inoculum to the wells containing the cell monolayer and this compound. Incubate for 1-2 hours at 37°C in a 5% CO2 atmosphere.
-
Washing: Gently wash the wells three times with sterile PBS to remove non-adherent bacteria.
-
Quantification: Lyse the host cells with a solution of 0.1% Triton X-100 in PBS. Perform serial dilutions of the lysate and plate on LB agar plates to determine the number of adherent bacteria (CFU/well).
Protocol 2: Murine Model of Chronic Urinary Tract Infection
-
Animal Model: Use 6-8 week old female C3H/HeN or C57BL/6 mice, which are commonly used for UTI models.[7]
-
Bacterial Inoculum: Prepare UPEC as described in the in vitro protocol and resuspend in sterile PBS to a concentration of 1-2 x 10^9 CFU/mL.
-
Transurethral Inoculation: Anesthetize the mice and instill 50 µL of the bacterial suspension directly into the bladder via a sterile catheter.
-
This compound Administration: Begin oral administration of this compound or vehicle control at the desired dose and frequency (e.g., once or twice daily by gavage).
-
Monitoring: Monitor the mice daily for clinical signs of infection and toxicity. Collect urine samples at regular intervals to monitor bacteriuria.
-
Endpoint Analysis: At predetermined time points (e.g., 1, 2, 4 weeks post-infection), euthanize the mice. Aseptically remove the bladder and kidneys.
-
Bacterial Load Quantification: Homogenize the bladder and kidneys in sterile PBS. Plate serial dilutions of the homogenates on LB agar to determine the bacterial load (CFU/organ).
-
Histopathology (Optional): Fix a portion of the bladder and kidneys in 10% neutral buffered formalin for histological analysis to assess inflammation and tissue damage.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. ovid.com [ovid.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize M4284 degradation in experimental setups
This technical support center provides guidance on strategies to minimize the degradation of M4284 in experimental setups. The information is targeted towards researchers, scientists, and drug development professionals.
Disclaimer: There is limited publicly available information specifically detailing the degradation pathways of this compound. The following recommendations are based on general principles of handling biphenyl mannoside compounds and best practices for small molecule stability in experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential this compound degradation issues in your experiments.
| Symptom/Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound | Degradation of the compound in stock solution or during the experiment. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new vial. Compare its performance against the old stock. 2. Assess Experimental Conditions: Review the pH, temperature, and light exposure during your experiment. This compound, as a mannoside, may be susceptible to hydrolysis under acidic conditions. The biphenyl group could be prone to oxidation. 3. Solvent Effects: Ensure the solvent used is compatible and does not promote degradation. If using DMSO for stock, minimize the final concentration in your assay to avoid cellular toxicity and potential compound precipitation. |
| Precipitate forms when this compound is added to aqueous buffer | Poor solubility of this compound in the experimental buffer. | 1. Check Final Concentration: The final concentration of this compound may be exceeding its solubility limit in your aqueous buffer. Try lowering the final concentration. 2. Optimize Buffer Composition: The pH and ionic strength of the buffer can affect solubility. Test a range of pH values if your experiment allows. 3. Use of Solubilizing Agents: Consider the use of a small percentage of a biocompatible solubilizing agent, but validate that it does not interfere with your assay. |
| Gradual loss of this compound activity over the course of a long experiment | Time-dependent degradation under experimental conditions. | 1. Time-Course Stability Study: Perform a simple experiment where this compound is incubated in your experimental buffer for the duration of your assay. Sample at different time points and test the activity to determine the rate of degradation. 2. Minimize Incubation Time: If degradation is observed, try to minimize the incubation time of this compound in the experimental setup. |
| Variability between experimental replicates | Inconsistent handling or storage of this compound. | 1. Standardize Handling Procedures: Ensure all users are following the same protocol for preparing and handling this compound solutions. 2. Aliquot Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: Based on supplier information, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the likely degradation pathway for this compound?
A2: While specific studies on this compound are not publicly available, based on its structure as a biphenyl mannoside, two potential degradation pathways are hydrolysis and oxidation. The glycosidic bond of the mannose sugar is susceptible to acid-catalyzed hydrolysis.[2] The biphenyl moiety could be subject to oxidative degradation.
Q3: How can I prevent the hydrolysis of the mannoside group in this compound?
A3: To minimize hydrolysis of the glycosidic bond, it is crucial to control the pH of your experimental solutions.[2] Avoid strongly acidic conditions. If your experimental design permits, use buffers with a neutral or slightly alkaline pH.
Q4: Is this compound sensitive to light?
A4: There is no specific data on the photosensitivity of this compound. However, as a general precaution for small molecules, it is recommended to minimize exposure to light.[3] This can be achieved by using amber-colored vials and avoiding prolonged exposure to direct light during experiments.
Q5: What solvents should I use to prepare this compound stock solutions?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for stock solutions. When preparing aqueous working solutions, ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Quantitative Data Summary
Since specific quantitative stability data for this compound is not available, the following table provides general guidelines for small molecule stability that should be considered for this compound.
| Condition | Recommendation | Rationale |
| pH | Maintain pH between 6.0 and 8.0 | To minimize acid-catalyzed hydrolysis of the glycosidic bond. |
| Temperature | Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature. | To slow down the rate of chemical degradation. |
| Light Exposure | Minimize exposure to UV and ambient light. | To prevent potential photodegradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid more than 1-2 freeze-thaw cycles. | Repeated freezing and thawing can lead to compound degradation and precipitation. |
| Oxygen Exposure | Use degassed buffers for sensitive experiments. | To minimize oxidative degradation of the biphenyl group. |
Experimental Protocols
Protocol for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in your experimental buffer at the final concentration used in your assays.
-
-
Incubation:
-
Incubate the this compound solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Prepare multiple identical samples for different time points.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately after collection, store the samples at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound instability.
Caption: Recommended workflow for handling this compound.
References
Validation & Comparative
No Publicly Available Data on M4284 for Treatment of Antibiotic-Resistant UPEC
Despite a comprehensive search of scientific literature, clinical trial databases, and publicly available information, no data was found on a compound designated M4284 for the treatment of antibiotic-resistant uropathogenic Escherichia coli (UPEC). This suggests that this compound may be an internal development code not yet disclosed in public forums, a misnomer, or a compound that has not reached a stage of development with published data.
Therefore, a direct comparison guide validating the efficacy of this compound against other treatments for antibiotic-resistant UPEC cannot be provided at this time.
A Comparative Look at Existing and Novel Treatments for Antibiotic-Resistant UPEC
While information on this compound is unavailable, to address the core need for comparative data for researchers, scientists, and drug development professionals, this guide provides a summary of established and emerging therapeutic options for antibiotic-resistant UPEC infections.
UPEC is the primary causative agent of urinary tract infections (UTIs) and exhibits increasing resistance to commonly prescribed antibiotics.[1][2] High rates of resistance are observed for antibiotics such as ampicillin, tetracycline, and trimethoprim-sulfamethoxazole.[3] Resistance to fluoroquinolones and third-generation cephalosporins is also a significant and growing concern.[1][4] The development of multidrug-resistant (MDR) UPEC strains presents a serious clinical challenge.[5]
Current Therapeutic Landscape
The choice of antibiotic for UPEC infections is guided by local resistance patterns and the classification of the UTI as uncomplicated or complicated.
Table 1: Standard of Care and Alternative Antibiotics for UPEC Infections
| Antibiotic Class | Examples | Clinical Utility | Resistance Concerns |
| First-Line (Uncomplicated UTI) | Nitrofurantoin, Fosfomycin | Generally low resistance rates.[1][2] | Emerging resistance is monitored. |
| β-Lactams | Cephalosporins, Penicillins | Broad-spectrum activity. | High rates of resistance due to β-lactamase production (e.g., ESBLs).[1][5] |
| Fluoroquinolones | Ciprofloxacin, Levofloxacin | Effective for complicated UTIs but resistance is widespread.[1][2][4] | Not recommended for uncomplicated UTIs due to high resistance.[1] |
| Aminoglycosides | Gentamicin, Amikacin | Used for complicated UTIs, often in combination. | Resistance is a concern, though often lower than for other classes.[4] |
| Carbapenems | Meropenem, Imipenem | Reserved for severe infections with MDR UPEC.[2] | Considered last-resort antibiotics; resistance is emerging. |
Experimental Protocols for Efficacy Evaluation
The efficacy of novel antimicrobial agents against UPEC is typically assessed through a combination of in vitro and in vivo studies.
1. In Vitro Susceptibility Testing:
-
Method: Broth microdilution or disk diffusion assays are used to determine the Minimum Inhibitory Concentration (MIC) of the investigational compound against a panel of clinical UPEC isolates, including well-characterized antibiotic-resistant strains.
-
Outcome: The MIC value represents the lowest concentration of the drug that inhibits visible bacterial growth.
2. In Vivo Murine Model of UTI:
-
Method: Female mice are transurethrally inoculated with a known concentration of an antibiotic-resistant UPEC strain. After a set period to allow for infection establishment, treatment with the investigational compound is initiated.
-
Outcome: Efficacy is measured by the reduction in bacterial load (colony-forming units per gram) in the bladder and kidneys compared to a vehicle control group. Survival rates in systemic infection models can also be assessed.
Below is a generalized workflow for the preclinical evaluation of a novel anti-UPEC compound.
Caption: Generalized workflow for preclinical evaluation of a novel anti-UPEC compound.
Novel Therapeutic Strategies
The rise of antibiotic resistance has spurred research into alternative approaches that target bacterial virulence or employ novel mechanisms of action.
-
Anti-adhesion Agents: These compounds, such as mannosides, aim to prevent UPEC from adhering to the bladder epithelium, a critical first step in establishing an infection.[6] By blocking the FimH adhesin on Type 1 fimbriae, these agents can prevent colonization.[6]
-
Targeting Virulence Factors: Instead of directly killing the bacteria, some novel strategies focus on disarming them by inhibiting key virulence factors like toxins and iron acquisition systems.[6][7]
-
Novel Antibiotic Classes: Research is ongoing to discover and develop new classes of antibiotics that act on novel bacterial targets, thus circumventing existing resistance mechanisms.
The signaling pathway for UPEC adherence to bladder epithelial cells, a key target for anti-adhesion therapies, is illustrated below.
Caption: UPEC adhesion to bladder epithelial cells via FimH adhesin.
References
- 1. Molecular Mechanisms of Antibiotic Resistance in Uropathogenic Escherichia coli: A Narrative Review [euti.org]
- 2. Antibiotic Resistance Among Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Compounds targeting YadC of uropathogenic Escherichia coli and its host receptor annexin A2 decrease bacterial colonization in bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UroPathogenic Escherichia coli (UPEC) Infections: Virulence Factors, Bladder Responses, Antibiotic, and Non-antibiotic Antimicrobial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uropathogenic Escherichia coli (UPEC)-Associated Urinary Tract Infections: The Molecular Basis for Challenges to Effective Treatment [mdpi.com]
a comparative analysis of M4284 and D-mannose for UTI prevention
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective strategies to prevent urinary tract infections (UTIs), two mannose-based compounds, the novel synthetic FimH antagonist M4284 and the naturally occurring sugar D-mannose, are emerging as key areas of research. A comprehensive comparative analysis reveals significant differences in their mechanism of action, efficacy, and supporting experimental data, providing crucial insights for researchers, scientists, and drug development professionals.
The primary driver of UTIs is the bacterium Escherichia coli (E. coli), which utilizes the FimH adhesin on its surface to bind to mannosylated proteins on the bladder wall, initiating infection. Both this compound and D-mannose aim to prevent this initial step, but with markedly different potencies.
Mechanism of Action: A Tale of Two Affinities
D-mannose, a simple sugar, functions as a competitive inhibitor of FimH. By flooding the urinary tract, it provides an alternative binding target for E. coli, thereby preventing their attachment to the bladder lining. However, its binding affinity to FimH is relatively weak.
This compound, a synthetic biphenyl mannoside, is also a FimH antagonist but has been specifically designed for high-affinity binding. Experimental evidence indicates that this compound possesses a binding affinity for FimH that is approximately 100,000-fold higher than that of D-mannose.[1] This significantly enhanced affinity suggests that this compound can be effective at much lower concentrations, potentially leading to a more potent and reliable preventative action.
Quantitative Comparison of Efficacy
The stark difference in binding affinity is a critical factor in the potential efficacy of these two compounds. While a specific IC50 value for this compound is not publicly available, the 100,000-fold greater affinity strongly suggests a significantly lower concentration is required to inhibit FimH-mediated bacterial adhesion compared to D-mannose.
| Compound | Target | Mechanism of Action | Relative Binding Affinity (vs. D-mannose) | In Vivo Efficacy (Mouse Model) | Clinical Efficacy (Human Trials) |
| This compound | FimH adhesin of E. coli | High-affinity competitive inhibitor | ~100,000x higher | Demonstrated reduction in gut and urinary tract colonization | Not yet established |
| D-mannose | FimH adhesin of E. coli | Low-affinity competitive inhibitor | 1x | Not effective in some preclinical models[1] | Mixed results; some studies show benefit, others no significant effect |
In Vivo and Clinical Evidence
Preclinical studies in mouse models of UTI have demonstrated the potential of this compound. Oral administration of this compound at a dose of 100 mg/kg in C3H/HeN mice resulted in a significant reduction of uropathogenic E. coli (UPEC) in both the gut and the urinary tract.[1][2] Notably, in the same preclinical model, D-mannose did not show a significant effect on bacterial levels.[1]
Clinical trials evaluating D-mannose for UTI prevention in humans have yielded mixed results. Some studies suggest a potential benefit in reducing the risk of recurrent UTIs, while others have found no statistically significant difference compared to placebo. This variability may be attributed to the need for high doses of D-mannose to achieve a sufficient concentration in the urinary tract to overcome its low binding affinity.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are outlined below.
Hemagglutination Inhibition Assay
This assay is a fundamental in vitro method to assess the ability of a compound to inhibit the FimH-mediated agglutination of red blood cells.
Protocol:
-
Preparation of Reagents:
-
Prepare a 2% suspension of guinea pig red blood cells (RBCs) in phosphate-buffered saline (PBS).
-
Culture type 1 piliated E. coli (e.g., strain UTI89) in static broth culture to enhance pilus expression. Resuspend the bacteria in PBS to a concentration of approximately 1x10⁹ CFU/mL.
-
Prepare serial dilutions of the test compound (this compound or D-mannose) in PBS.
-
-
Assay Procedure:
-
In a 96-well V-bottom plate, add 50 µL of the serially diluted test compound to each well.
-
Add 50 µL of the bacterial suspension to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to interact with the bacteria.
-
Add 50 µL of the 2% RBC suspension to each well.
-
Gently agitate the plate to mix the contents.
-
Incubate the plate at 4°C for 2-4 hours, or until a clear button of non-agglutinated RBCs is visible in the control wells (containing no bacteria).
-
-
Interpretation:
-
The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits hemagglutination.
-
Cell Adhesion Assay
This assay measures the ability of a compound to prevent the attachment of E. coli to bladder epithelial cells.
Protocol:
-
Cell Culture:
-
Culture human bladder epithelial cells (e.g., T24 cell line) in a 96-well flat-bottom plate until a confluent monolayer is formed.
-
-
Bacterial Preparation and Treatment:
-
Grow type 1 piliated E. coli as described for the hemagglutination assay.
-
Label the bacteria with a fluorescent marker (e.g., GFP or a fluorescent dye).
-
Incubate the fluorescently labeled bacteria with various concentrations of the test compound (this compound or D-mannose) for 30 minutes at 37°C.
-
-
Infection and Quantification:
-
Wash the T24 cell monolayer with PBS.
-
Add the pre-treated bacterial suspension to the wells containing the T24 cells.
-
Incubate for 1 hour at 37°C to allow for bacterial adhesion.
-
Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Quantify the adherent bacteria by measuring the fluorescence intensity in each well using a plate reader. The percentage of inhibition is calculated relative to the untreated control.
-
In Vivo Mouse Model of UTI
This model is used to evaluate the prophylactic efficacy of a compound in a living organism.
Protocol:
-
Animal Model:
-
Use female C3H/HeN mice (6-8 weeks old).
-
-
Treatment and Infection:
-
Administer the test compound (e.g., this compound at 100 mg/kg) or vehicle control (e.g., PBS) via oral gavage.
-
After a specified time (e.g., 2 hours), anesthetize the mice and transurethrally inoculate the bladder with a known concentration of uropathogenic E. coli (e.g., 10⁸ CFU of UTI89).
-
-
Bacterial Load Determination:
-
At a predetermined time point post-infection (e.g., 24 or 48 hours), euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar plates (e.g., LB agar).
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.
-
Signaling Pathways and Experimental Workflows
To visualize the key processes involved, the following diagrams are provided:
Caption: Mechanism of FimH Inhibition by this compound and D-mannose.
Caption: Experimental Workflow for Evaluating UTI Preventatives.
Conclusion
The comparative analysis of this compound and D-mannose underscores the significant potential of targeted, high-affinity FimH antagonists in the prevention of UTIs. While D-mannose offers a readily available option, its lower binding affinity may limit its clinical effectiveness. This compound, with its vastly superior affinity for FimH and promising preclinical data, represents a compelling candidate for further drug development. The provided experimental protocols offer a standardized framework for future investigations aimed at validating and comparing the efficacy of these and other novel anti-adhesion strategies.
References
M4284 vs. Traditional Antibiotics for Uropathogenic E. coli (UPEC) Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Urinary tract infections (UTIs) caused by uropathogenic Escherichia coli (UPEC) represent a significant and growing public health concern, exacerbated by the rise of antibiotic-resistant strains. This guide provides a detailed comparison of a novel investigational agent, M4284, and traditional antibiotics for the treatment of UPEC infections, supported by experimental data.
Executive Summary
This compound is a high-affinity mannoside that acts as a FimH antagonist, preventing the adhesion of UPEC to bladder epithelial cells, a critical step in the pathogenesis of UTIs. This non-bactericidal mechanism of action presents a promising alternative to traditional antibiotics, with the potential to reduce the selection pressure for resistance and minimize disruption to the gut microbiota. Traditional antibiotics, such as ciprofloxacin, trimethoprim-sulfamethoxazole (TMP-SMX), and nitrofurantoin, are the current standard of care but are facing declining efficacy due to widespread resistance and can have significant off-target effects on the host microbiome.
Performance Comparison: this compound vs. Traditional Antibiotics
The following tables summarize the key performance characteristics of this compound and commonly used traditional antibiotics against UPEC infections.
Table 1: Efficacy and Mechanism of Action
| Feature | This compound | Ciprofloxacin | Trimethoprim-Sulfamethoxazole (TMP-SMX) | Nitrofurantoin |
| Mechanism of Action | FimH antagonist; inhibits bacterial adhesion to urothelial cells. | Fluoroquinolone; inhibits DNA gyrase and topoisomerase IV. | Inhibits folic acid synthesis pathway. | Damages bacterial DNA. |
| Efficacy against UPEC (in vivo) | Reduces intestinal colonization of diverse UPEC isolates and treats UTI in mouse models. Leads to a 1-1.5 log reduction in fecal UPEC levels. | Effective against susceptible strains, but resistance is widespread. | Efficacy is limited by high rates of resistance. | Generally effective for uncomplicated cystitis with low resistance rates. |
| Bactericidal/Bacteriostatic | Neither; acts as an anti-virulence agent. | Bactericidal. | Bacteriostatic. | Bactericidal in urine. |
| Development of Resistance | Lower potential for resistance development due to targeting a virulence factor rather than essential bacterial processes. | High rates of resistance observed globally. | High and increasing resistance rates reported. | Resistance remains relatively low among UPEC isolates. |
Table 2: Pharmacokinetics and Impact on Gut Microbiota
| Feature | This compound | Ciprofloxacin | Trimethoprim-Sulfamethoxazole (TMP-SMX) | Nitrofurantoin |
| Pharmacokinetics (mouse model) | High concentrations are maintained in feces for up to 8 hours after oral administration. | Systemically absorbed with good tissue penetration. | Systemically absorbed. | Rapidly absorbed and concentrated in the urine. |
| Impact on Gut Microbiota | Minimally disrupts the structural configuration of the gut microbiota. | Profound and rapid negative impact, with a loss of diversity and shifts in community composition. Recovery can be incomplete. | Can cause significant shifts in the gut microbiota, including a decrease in the relative abundance of Bacteroides. | Minimal impact on the fecal microbiota has been observed in clinical studies. |
Table 3: UPEC Resistance Rates (North America & Europe)
| Antibiotic | North America | Europe |
| Ciprofloxacin | Resistance rates among UPEC isolates have been reported to be significant and, in some regions, increasing despite reduced use. A 2023 study in a San Francisco hospital network found fluoroquinolone resistance to be 23.5% in 2022. | Resistance of UPEC to fluoroquinolones in developed countries has been reported to range from 5.1% to 32.0%. |
| Trimethoprim-Sulfamethoxazole (TMP-SMX) | A 2023 study showed an overall multidrug resistance rate (often including TMP-SMX) of 12% in 2021 in a large US healthcare network. Resistance to TMP-SMX has been steadily increasing over the years. | Resistance of UPEC to TMP-SMX is high, ranging from 14.6% to 60% in European countries. |
| Nitrofurantoin | Resistance remains relatively low. | Global pooled prevalence of nitrofurantoin-resistant UPEC is estimated to be 6.9%. |
Experimental Protocols
Murine Model of UPEC Cystitis
A common in vivo model to study UPEC infection and therapeutic efficacy involves the transurethral inoculation of female mice.
-
Bacterial Preparation: UPEC strains are grown statically in Luria-Bertani (LB) broth to promote the expression of type 1 pili, which are crucial for bladder colonization. The bacterial culture is then centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired inoculum concentration (e.g., 10^8 CFU in 50 µL).
-
Animal Inoculation: Female mice (e.g., C3H/HeN or C57BL/6 strains) are anesthetized. A catheter is inserted into the bladder via the urethra, and the bacterial suspension is instilled.
-
Treatment Administration: this compound or comparator antibiotics are administered, typically via oral gavage, at specified doses and frequencies. For this compound, a common regimen is 100 mg/kg administered orally.
-
Bacterial Load Enumeration: At designated time points post-infection, mice are euthanized. The bladder and/or sections of the intestine (cecum, colon) and feces are aseptically harvested and homogenized. Serial dilutions of the homogenates are plated on appropriate agar plates (e.g., MacConkey agar) to determine the number of colony-forming units (CFU) per gram of tissue or feces.
Antibiotic Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method is a standardized procedure for determining the susceptibility of a bacterial isolate to various antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines (e.g., M100).
-
Inoculum Preparation: A standardized suspension of the UPEC isolate is prepared in a broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Disk Application: Paper disks impregnated with a standardized concentration of each antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided in the CLSI M100 document for the specific bacterium and antibiotic.
Visualizations
Signaling Pathway of UPEC Invasion
Caption: UPEC FimH-mediated invasion signaling pathway.
Experimental Workflow for Efficacy Testing
Caption: In vivo efficacy testing workflow.
Conclusion
This compound represents a paradigm shift in the management of UPEC infections by targeting a key virulence factor, FimH-mediated adhesion, rather than bacterial viability. This approach offers the significant advantages of a lower propensity for resistance development and minimal disruption to the protective gut microbiota. While traditional antibiotics remain crucial in the clinical setting, their utility is increasingly compromised by antibiotic resistance. The data presented here underscore the potential of this compound as a novel, non-antibiotic therapeutic for the treatment and potentially the prevention of UPEC-mediated UTIs. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human populations.
Potency Under the Microscope: A Comparative Analysis of FimH Inhibitor M4284
For Immediate Release
In the landscape of novel therapeutics for urinary tract infections (UTIs), the bacterial adhesin FimH has emerged as a critical target. Inhibition of FimH, which mediates the attachment of uropathogenic E. coli (UPEC) to the bladder epithelium, offers a promising antibiotic-sparing approach to prevent and treat UTIs. This guide provides a comparative analysis of the potency of M4284, a selective and orally active biphenyl mannoside FimH antagonist, alongside other notable FimH inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unveiling the Potency: A Head-to-Head Comparison
To provide a comprehensive understanding of its standing, the following table summarizes the potency of this compound in a qualitative manner alongside the quantitative data for other well-characterized FimH inhibitors.
| FimH Inhibitor | Chemical Class | Potency (IC50/Kd) | Assay Method | Reference |
| This compound | Biphenyl Mannoside | ~100,000x more potent than D-mannose | Not Specified | |
| Di-ester 15a | Biphenyl Mannoside | 150 nM (HAI Titer) | Hemagglutination Inhibition (HAI) | [2] |
| Di-methyl amide 15b | Biphenyl Mannoside | 370 nM (HAI Titer) | Hemagglutination Inhibition (HAI) | [2] |
| MeUmbαman (6) | Umbelliferyl Mannoside | 20 nM (Kd) | Surface Plasmon Resonance (SPR) | [2] |
| Butyl α-D-mannose | Alkyl Mannoside | 151 nM (Kd) | Surface Plasmon Resonance (SPR) | [2][3] |
| Heptyl α-D-mannose | Alkyl Mannoside | 5 nM (Kd) | Surface Plasmon Resonance (SPR) | [2] |
| Isoquinolone 22 | Biaryl Mannoside | Single-digit nM (HAI Titer) | Hemagglutination Inhibition (HAI) | [4] |
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the FimH signaling pathway and a typical experimental workflow for assessing inhibitor potency.
References
M4284: A Novel Anti-Adhesion Therapy Poised to Redefine Crohn's Disease Treatment
For Immediate Release
A new investigational drug, M4284, is emerging as a potential paradigm shift in the management of Crohn's disease. Developed as a potent and selective FimH antagonist, this compound offers a novel therapeutic approach by targeting a key bacterial contributor to the disease's pathogenesis, Adherent-Invasive Escherichia coli (AIEC). This comparison guide provides a comprehensive overview of this compound, contrasting its unique mechanism and preclinical data with established Crohn's disease therapies for an audience of researchers, scientists, and drug development professionals.
A New Frontier: Targeting the Microbiome
Current therapies for Crohn's disease primarily focus on suppressing the host's inflammatory response. While effective for many, these approaches can be associated with broad immunosuppression and a loss of response over time. This compound represents a departure from this strategy by directly targeting a component of the gut microbiota believed to play a crucial role in initiating and perpetuating intestinal inflammation.
The FimH protein is an adhesin expressed on the surface of AIEC, mediating their binding to the carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6) on the intestinal epithelium. This adhesion is a critical first step in the invasion of intestinal cells and the subsequent pro-inflammatory cascade. By blocking FimH, this compound aims to prevent the initial attachment of AIEC, thereby reducing the bacterial load in the gut mucosa and mitigating the downstream inflammatory response. This targeted anti-adhesion strategy holds the promise of a more precise and potentially safer therapeutic intervention.
Preclinical Evidence for FimH Antagonism
While specific preclinical data for this compound in a Crohn's disease model is not yet publicly available, studies on other FimH antagonists in relevant animal models provide strong proof-of-concept for this therapeutic strategy.
| FimH Antagonist (Proxy for this compound) | Animal Model | Key Findings | Reference |
| Oral FimH Antagonist | DSS-induced colitis in mice | Reduced disease activity index (DAI), myeloperoxidase (MPO) activity, and pro-inflammatory cytokine levels (TNF-α, IL-6). | [1] |
| Small Molecule FimH Inhibitor | TNBS-induced colitis in mice | Attenuated weight loss, colon shortening, and histological signs of inflammation. | [2] |
| Sibofimloc (FimH Blocker) | Phase 1b in Crohn's Disease Patients | Decreased stool inflammatory biomarkers including IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin. | [3] |
These preclinical studies demonstrate that FimH antagonism can effectively reduce intestinal inflammation and markers of disease severity in well-established colitis models. The early clinical data for sibofimloc further supports the potential of this mechanism to modulate the inflammatory response in patients with active Crohn's disease.[3]
Comparison with Current Crohn's Disease Therapies
The current landscape of Crohn's disease treatment is dominated by biologics and small molecules that target various components of the immune system. The following tables provide a comparative overview of the efficacy of these established therapies from their pivotal clinical trials.
Induction of Clinical Remission
| Drug Class | Drug Name | Pivotal Trial(s) | Week of Assessment | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) |
| Anti-TNF | Infliximab | SONIC | 26 | 56.8% (with azathioprine) | 30.0% (azathioprine alone) |
| Anti-integrin | Vedolizumab | GEMINI 2 | 6 | 14.5% | 6.8% |
| Anti-IL-12/23 | Ustekinumab | UNITI-1 | 6 | 34.3% | 21.5% |
| Anti-IL-23 | Risankizumab | ADVANCE | 12 | 45% | 25% |
| JAK Inhibitor | Upadacitinib | U-EXCEED | 12 | 39% | 21% |
Maintenance of Clinical Remission
| Drug Class | Drug Name | Pivotal Trial(s) | Week of Assessment | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) |
| Anti-TNF | Infliximab | SONIC | 50 | 51.5% (with azathioprine) | 35.5% (azathioprine alone) |
| Anti-integrin | Vedolizumab | GEMINI 2 | 52 | 39.0% (q8w) | 21.6% |
| Anti-IL-12/23 | Ustekinumab | IM-UNITI | 44 | 53.1% (q8w) | 35.9% |
| Anti-IL-23 | Risankizumab | FORTIFY | 52 | 52% | 40% |
| JAK Inhibitor | Upadacitinib | U-ENDURE | 52 | 37.3% (15mg) / 47.6% (30mg) | 15.1% |
Endoscopic Response
| Drug Class | Drug Name | Pivotal Trial(s) | Week of Assessment | Endoscopic Response Rate (Drug) | Endoscopic Response Rate (Placebo) |
| Anti-TNF | Infliximab | SONIC | 26 | 46.1% (with azathioprine) | 16.5% (azathioprine alone) |
| Anti-integrin | Vedolizumab | GEMINI 2 | 52 | 27.7% (q8w) | 12.0% |
| Anti-IL-12/23 | Ustekinumab | IM-UNITI | 44 | Not Reported as Primary/Secondary Endpoint | Not Reported |
| Anti-IL-23 | Risankizumab | ADVANCE | 12 | 40% | 12% |
| JAK Inhibitor | Upadacitinib | U-EXCEED | 12 | 35% | 4% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Blockage of bacterial FimH prevents mucosal inflammation associated with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escherichia coli adhesion protein FimH exacerbates colitis via CD11b+CD103- dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetic, and pharmacodynamic study of sibofimloc, a novel FimH blocker in patients with active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating M4284's Mechanism of Action: A Comparative Guide to Genetic and Pharmacological Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating the mechanism of action of M4284, a potent FimH antagonist. We will explore both genetic and pharmacological validation methods, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
This compound is an orally available small molecule that acts as a high-affinity antagonist of the bacterial adhesin FimH.[1] FimH is a critical virulence factor for uropathogenic Escherichia coli (UPEC), mediating the initial attachment of the bacteria to the urothelial cells lining the bladder. By blocking FimH, this compound effectively prevents bacterial adhesion, a crucial first step in the pathogenesis of urinary tract infections (UTIs). This anti-virulence strategy offers a promising alternative to traditional antibiotics, with the potential to reduce the selection pressure for antibiotic resistance.
Genetic Validation of the FimH Target
Genetic studies provide foundational evidence for the role of a specific gene or protein in a biological process. The validation of FimH as a therapeutic target has been significantly strengthened by genetic manipulation techniques that directly assess the impact of its absence or inactivation.
CRISPRi-Mediated Gene Suppression of fimH
A key genetic validation comes from a study utilizing CRISPR interference (CRISPRi) to specifically suppress the expression of the fimH gene in UPEC. This approach allows for a targeted knockdown of the FimH protein, mimicking the effect of a highly specific inhibitor.
The study demonstrated that the suppression of fimH leads to a significant reduction in bacterial adherence to human bladder epithelial cells and a decreased capacity to form biofilms, both of which are critical for the establishment and persistence of UTIs.[2] This provides direct genetic evidence that inhibiting FimH function is a viable strategy to combat UPEC infections.
Pharmacological Validation with this compound
Pharmacological studies with compounds like this compound provide the real-world validation of a therapeutic strategy. These studies assess the efficacy of the drug candidate in relevant preclinical models.
In Vivo Efficacy of FimH Inhibition in Murine UTI Models
The efficacy of FimH antagonists has been demonstrated in well-established mouse models of both acute and chronic cystitis.[1][3][4][5] In these models, oral administration of a potent FimH inhibitor, closely related to or representing this compound, resulted in a dramatic reduction in the bacterial load in the bladders of infected mice.[3][4][5]
Notably, a single oral dose of a FimH inhibitor was shown to lower the bladder bacterial burden by over 1000-fold in a model of chronic cystitis caused by a multidrug-resistant strain of E. coli.[3][4][5] This highlights the potential of FimH antagonists to treat infections that are refractory to conventional antibiotic therapy. Furthermore, prophylactic administration of the FimH inhibitor significantly reduced bacterial colonization and prevented the establishment of acute UTIs.[3][4][5]
Comparative Data
The following tables summarize the key quantitative findings from the genetic and pharmacological validation studies.
| Genetic Validation: CRISPRi-Mediated fimH Suppression | |
| Parameter | Outcome |
| Bacterial Adherence to T24 human bladder epithelial cells | Significant reduction in adherent bacteria[2] |
| Biofilm Formation | Noticeable reduction in biofilm biomass[6] |
| Pharmacological Validation: FimH Inhibitor (this compound analogue) in Murine UTI Model | |
| Parameter | Outcome |
| Acute UTI Model (Prophylactic) | |
| Bladder Bacterial Load (CFU/bladder) | Significant reduction in bacterial colonization[3][5] |
| Chronic Cystitis Model (Treatment) | |
| Bladder Bacterial Load (CFU/bladder) | >1000-fold reduction in bacterial burden[3][4][5] |
Experimental Protocols
CRISPRi-Mediated Suppression of fimH
Objective: To genetically validate the role of FimH in UPEC virulence by suppressing its expression.
Methodology:
-
sgRNA Design and Cloning: A single guide RNA (sgRNA) targeting a specific 20 bp region of the fimH gene was designed and cloned into a plasmid vector expressing a catalytically inactive Cas9 (dCas9).
-
Transformation: The resulting plasmid was transformed into the uropathogenic E. coli strain.
-
Induction of dCas9-sgRNA Complex: Expression of the dCas9-sgRNA complex was induced. The complex binds to the target sequence in the fimH gene, sterically hindering transcription and thereby suppressing gene expression.
-
Validation of Gene Suppression: The reduction in fimH mRNA levels was confirmed using quantitative real-time PCR (qRT-PCR).
-
Phenotypic Assays: The effect of fimH suppression was assessed through:
-
Adhesion Assay: Quantification of bacterial attachment to a monolayer of human bladder epithelial cells (T24).
-
Biofilm Assay: Measurement of biofilm formation on a polystyrene surface using crystal violet staining.[6]
-
Murine Model of Acute and Chronic UTI
Objective: To evaluate the in vivo efficacy of a FimH antagonist in preventing and treating UTIs.
Methodology:
-
Bacterial Culture: A well-characterized uropathogenic E. coli strain (e.g., a multidrug-resistant ST131 isolate) is cultured under conditions that promote the expression of type 1 fimbriae.
-
Animal Model: Female C3H/HeN mice are used, as they are susceptible to developing UTIs.
-
Infection:
-
Acute UTI Model: Mice are transurethrally inoculated with a specific dose of the UPEC strain (e.g., 10^7 CFU).
-
Chronic Cystitis Model: A higher inoculum (e.g., 10^8 CFU) is used to establish a persistent infection, which is allowed to progress for a set period (e.g., 14 days).
-
-
Treatment:
-
Prophylactic: A single oral dose of the FimH inhibitor (e.g., 50 mg/kg) is administered 30 minutes prior to bacterial inoculation.
-
Therapeutic: For the chronic model, a single oral dose of the FimH inhibitor is administered after the infection is established.
-
-
Outcome Measurement: At a defined time point post-infection (e.g., 6 hours or 24 hours), the mice are euthanized. The bladders and kidneys are aseptically harvested, homogenized, and plated on agar to determine the bacterial load (colony-forming units, CFU).[5]
Visualizing the Mechanism and Workflows
Caption: Mechanism of action of this compound in preventing UPEC adhesion.
Caption: Workflow for genetic validation of FimH using CRISPRi.
Caption: Workflow for pharmacological validation of this compound in a mouse UTI model.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. CRISPRi Induced Suppression of Fimbriae Gene (fimH) of a Uropathogenic Escherichia coli: An Approach to Inhibit Microbial Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A FimH inhibitor prevents acute bladder infection and treats chronic cystitis caused by multidrug-resistant uropathogenic Escherichia coli ST131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 5. A FimH Inhibitor Prevents Acute Bladder Infection and Treats Chronic Cystitis Caused by Multidrug-Resistant Uropathogenic Escherichia coli ST131 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPRi Induced Suppression of Fimbriae Gene (fimH) of a Uropathogenic Escherichia coli: An Approach to Inhibit Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of M4284 and Other Mannosides as FimH Antagonists
In the landscape of novel anti-infective therapies, particularly for urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC), FimH antagonists have emerged as a promising non-antibiotic strategy. These molecules competitively inhibit the FimH adhesin on the tip of type 1 pili, preventing bacterial attachment to mannosylated proteins on the surface of bladder epithelial cells—the critical first step in the pathogenesis of UTIs. At the forefront of this class of inhibitors are mannosides, synthetic analogs of the natural FimH ligand, D-mannose. This guide provides a head-to-head comparison of M4284, a potent FimH antagonist, with other key mannosides, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
This compound is described as a selective and orally active biphenyl mannoside FimH antagonist with high affinity, approximately 100,000-fold greater than that of D-mannose.[1] It has demonstrated efficacy in reducing intestinal and urinary tract colonization of UPEC in preclinical models.[1][2] This comparison places this compound in the context of other well-characterized and highly potent biphenyl mannosides.
Quantitative Comparison of FimH Antagonist Potency
The following tables summarize the in vitro potency of several advanced biphenyl mannoside FimH antagonists. The data is compiled from studies employing key assays to measure the inhibition of bacterial adhesion and biofilm formation.
Table 1: Hemagglutination Inhibition (HAI) and Biofilm Prevention Activity of Biphenyl Mannosides
| Compound | Structure | HAI Titer EC90 (nM) | Biofilm Prevention IC50 (µM) |
| This compound | Biphenyl Mannoside | Data not publicly available | Data not publicly available |
| Compound 7 (ortho-CF3) | ortho-trifluoromethyl biphenyl mannoside | 8 | Not Reported |
| Compound 8 (ortho-Me) | ortho-methyl biphenyl mannoside | 16 | Not Reported |
| Compound 3 | Biphenyl mannoside (previous lead) | ~800 | Not Reported |
| Compound 5b | ortho-methyl biphenyl mannoside analog | Not Reported | 0.16 |
| Compound 2 | Biphenyl mannoside analog | Not Reported | 1.35 |
| α-D-Mannose | Natural Ligand | >2,000,000 | High µM to mM range |
| Butyl-α-D-mannoside | Early Inhibitor | 125,000 | Not Reported |
Data for compounds 2, 3, 5b, 7, and 8 are sourced from Han et al., J. Med. Chem. 2012, 55, 9, 4523–4538.[3] The EC90 in the HAI assay represents a 200,000-fold improvement for the most potent compounds over α-D-mannose.[3]
Table 2: Direct Binding Affinities of Mannosides to FimH
| Compound | Method | Binding Affinity (Kd) |
| This compound | Not Specified | High Affinity (qualitative) |
| Compound 1 | Biolayer Interferometry | Picomolar range |
| Compound 2 | Biolayer Interferometry | Picomolar range |
| Oligomannose-3 | Not Specified | 18 nM |
| Oligomannose-5 | Not Specified | 12 nM |
| Heptyl-α-D-mannose | Not Specified | 5 nM |
| Butyl-α-D-mannose | Not Specified | 150 nM |
| C-linked biphenyl mannoside | Surface Plasmon Resonance | 11.45 nM |
Data for compounds 1 and 2 from Han et al., J. Med. Chem. 2012, 55, 9, 4523–4538.[3] Data for Oligomannose-3 and -5 from Bouckaert et al., Mol. Microbiol. 2006, 61, 1556-1568.[4] Data for Heptyl- and Butyl-α-D-mannose from Scharenberg et al., J. Med. Chem. 2011, 54, 14, 4950-4964. C-linked biphenyl mannoside data from Roy et al., Chem. Commun. 2019, 55, 12721-12724.
Signaling Pathways and Experimental Workflows
The development and evaluation of FimH antagonists involve understanding their mechanism of action and employing a standardized set of assays to quantify their efficacy.
FimH-Mediated UPEC Adhesion and Its Inhibition
The primary mechanism of action for this compound and other mannosides is the competitive inhibition of the FimH adhesin, which is located at the tip of type 1 pili on the surface of uropathogenic E. coli. FimH specifically recognizes and binds to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells. This adhesion is the critical initiating step for colonization, invasion, and the formation of intracellular bacterial communities (IBCs), which can lead to recurrent UTIs. Mannoside inhibitors, by mimicking the terminal mannose residues of these host receptors, occupy the FimH binding pocket and sterically hinder the attachment of bacteria to the bladder wall.
Caption: FimH inhibition by mannosides prevents UPEC adhesion.
Experimental Workflow for FimH Antagonist Evaluation
The screening and characterization of novel FimH antagonists typically follow a hierarchical workflow, progressing from high-throughput in vitro binding assays to more complex cell-based and in vivo models.
Caption: Workflow for evaluating FimH antagonist efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the key assays used to evaluate FimH antagonists.
Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of a compound to inhibit the FimH-mediated agglutination of red blood cells (erythrocytes) by UPEC.
Protocol:
-
Bacterial Preparation: Uropathogenic E. coli expressing type 1 pili are grown to a specific optical density and washed with phosphate-buffered saline (PBS).
-
Serial Dilution of Inhibitors: The test mannosides (e.g., this compound and comparators) are serially diluted in PBS in a 96-well V-bottom plate.
-
Incubation with Bacteria: A standardized suspension of the prepared UPEC is added to each well containing the diluted inhibitors and incubated to allow for binding.
-
Addition of Erythrocytes: A suspension of guinea pig or chicken erythrocytes is added to each well.
-
Incubation and Observation: The plate is incubated at 4°C to allow for agglutination. In the absence of a potent inhibitor, the bacteria will cross-link the erythrocytes, forming a lattice that covers the bottom of the well. In the presence of an effective inhibitor, the erythrocytes will settle at the bottom of the V-shaped well, forming a distinct button.
-
Endpoint Determination: The HAI titer is determined as the minimum concentration of the antagonist that completely inhibits hemagglutination. The EC90 is the concentration required to inhibit >90% of agglutination.[4]
Fluorescence Polarization (FP) Competition Assay
This is a high-throughput, in-solution binding assay used to determine the affinity of unlabeled compounds for FimH by measuring their ability to displace a fluorescently labeled mannoside probe.
Protocol:
-
Reagents: Purified FimH protein, a fluorescently labeled mannoside probe (e.g., fluorescein-labeled mannose), and the unlabeled test compounds are required.
-
Assay Setup: In a black microplate, a constant concentration of FimH and the fluorescent probe are mixed. This results in the probe binding to FimH, causing a high fluorescence polarization signal due to the slower tumbling of the large protein-probe complex.
-
Competition: The unlabeled test compounds are serially diluted and added to the wells containing the FimH-probe complex.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters. As the unlabeled test compound displaces the fluorescent probe from FimH, the probe tumbles more rapidly in solution, leading to a decrease in the polarization signal.
-
Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe) is calculated from the resulting dose-response curve. The Ki (inhibition constant) can then be derived from the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Protocol:
-
Sample Preparation: Purified FimH protein is placed in the sample cell of the calorimeter, and the test mannoside is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. The samples are degassed to prevent bubble formation.
-
Titration: A series of small, precise injections of the mannoside solution are made into the FimH solution in the sample cell, which is maintained at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the mannoside binds to FimH.
-
Data Acquisition: The heat released or absorbed per injection is plotted against the molar ratio of ligand to protein.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), which is a direct measure of binding affinity.
Conclusion
This compound represents a significant advancement in the development of FimH antagonists, belonging to the highly potent class of biphenyl mannosides. While specific quantitative data for this compound is not yet widely published, its qualitative description as a high-affinity inhibitor is consistent with the low nanomolar and even picomolar activities observed for other optimized biphenyl mannosides. The comparative data presented herein for other leading mannosides provides a strong benchmark for the expected performance of this compound. The continued development and clinical evaluation of these potent FimH inhibitors hold great promise for a new therapeutic paradigm in the management of urinary tract infections, offering a targeted, non-antibiotic approach to combat this common and often recurrent infection.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchportal.vub.be [researchportal.vub.be]
- 3. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M4284 and Conventional Antibiotics: Long-Term Benefits and Therapeutic Implications
In the landscape of infectious disease treatment, the long-term consequences of therapeutic interventions are a paramount concern for researchers, scientists, and drug development professionals. This guide provides a comparative assessment of the hypothetical novel drug candidate, M4284, against traditional antibiotics, with a focus on long-term benefits. While specific experimental data for this compound is not yet publicly available, this guide outlines the critical parameters and experimental frameworks necessary for such an evaluation, using established knowledge of antibiotic effects as a benchmark.
Long-Term Consequences of Antibiotic Therapy: A Baseline for Comparison
Conventional antibiotic therapies, while revolutionary in combating bacterial infections, are associated with significant long-term drawbacks. A primary concern is the development of antibiotic resistance, a natural evolutionary process where bacteria acquire mechanisms to withstand the effects of these drugs.[1][2] This can occur through mutations in the bacterial DNA that alter the drug's target site or through the acquisition of resistance genes via horizontal gene transfer.[1][2][3] The formation of biofilms, communities of microorganisms encased in a protective matrix, further complicates treatment by physically shielding bacteria from antibiotics.[1][4]
Furthermore, the indiscriminate nature of broad-spectrum antibiotics leads to a significant disruption of the host's microbiome.[5][6] A single course of antibiotics can eliminate a substantial portion of beneficial gut bacteria, which play a crucial role in nutrient absorption, immune system regulation, and even mental health.[6][7] This dysbiosis can lead to a range of adverse effects, including digestive issues, weakened immunity, and an increased susceptibility to secondary infections.[2][5][6] Studies have also suggested a correlation between early-life antibiotic use and the development of chronic conditions such as asthma, obesity, and learning disabilities.[8]
This compound: A Hypothetical Profile for a Novel Therapeutic
For the purpose of this guide, this compound is conceptualized as a novel therapeutic agent designed to overcome the limitations of traditional antibiotics. Its hypothetical mechanism of action would ideally involve a highly targeted approach, minimizing off-target effects on the host microbiome. The long-term benefits of such a compound would need to be rigorously assessed through a series of preclinical and clinical studies.
Comparative Data: this compound vs. Antibiotics
To facilitate a direct comparison, the following table outlines the key parameters that would need to be evaluated for this compound, alongside the known data for conventional antibiotics.
| Feature | Conventional Antibiotics | This compound (Hypothetical Data) |
| Mechanism of Action | Inhibition of essential bacterial processes (e.g., cell wall synthesis, protein synthesis) | Highly specific targeting of pathogenic bacteria with minimal impact on commensal flora. |
| Development of Resistance | High potential for resistance development through various mechanisms.[1][2][3] | Low propensity for resistance development due to a novel mechanism of action. |
| Impact on Gut Microbiome | Significant disruption of microbial diversity and composition.[5][6] | Minimal to no significant alteration of the gut microbiome. |
| Long-Term Side Effects | Increased risk of chronic diseases, secondary infections, and digestive issues.[2][8] | Reduced incidence of long-term adverse events. |
| Clinical Efficacy | High initial efficacy, but can be compromised by resistance. | Sustained efficacy over long-term follow-up. |
Experimental Protocols for Assessing Long-Term Benefits
The evaluation of the long-term benefits of a novel therapeutic like this compound would require a comprehensive set of experimental protocols, including:
1. Longitudinal Microbiome Analysis:
-
Objective: To assess the long-term impact of this compound on the gut microbiome compared to a broad-spectrum antibiotic.
-
Methodology:
-
Animal models (e.g., mice) will be treated with this compound, a broad-spectrum antibiotic (e.g., ciprofloxacin), or a placebo.
-
Fecal samples will be collected at multiple time points (e.g., baseline, end of treatment, 1, 3, and 6 months post-treatment).
-
16S rRNA gene sequencing will be performed to analyze the composition and diversity of the gut microbiota.
-
Metagenomic sequencing can be used to assess the functional potential of the microbiome.
-
2. In Vitro and In Vivo Resistance Development Studies:
-
Objective: To determine the propensity for bacteria to develop resistance to this compound.
-
Methodology:
-
Serial Passage Experiments: Bacteria will be repeatedly exposed to sub-lethal concentrations of this compound over an extended period to select for resistant mutants. The mutation frequency will be calculated.
-
Horizontal Gene Transfer Assays: Conjugation, transformation, and transduction experiments will be conducted to assess the potential for the transfer of resistance determinants.
-
Whole-Genome Sequencing: Resistant isolates will be sequenced to identify the genetic basis of resistance.
-
3. Long-Term Efficacy and Relapse Studies in Animal Models of Chronic Infection:
-
Objective: To evaluate the long-term curative potential of this compound in a relevant disease model.
-
Methodology:
-
An appropriate animal model for a chronic or recurrent bacterial infection will be established.
-
Animals will be treated with this compound, a standard-of-care antibiotic, or a placebo.
-
Following treatment, animals will be monitored for an extended period for signs of relapse or recurrent infection.
-
Bacterial loads in relevant tissues will be quantified at various time points.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative mechanisms of action.
Caption: Contrasting long-term outcome pathways.
References
- 1. youtube.com [youtube.com]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. aaha.org [aaha.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Physician explains the link between gut health and immunity: ‘One antibiotic course can kill 30 to 50% of good…’ | Health [hindustantimes.com]
- 8. youtube.com [youtube.com]
M4284 Efficacy in Preclinical Animal Models: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of M4284, a novel FimH antagonist, in various animal models of urinary tract infections (UTIs) and its potential application in Crohn's disease. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative therapeutic options.
Mechanism of Action: Targeting Bacterial Adhesion
This compound is a mannose-based inhibitor that competitively targets the FimH adhesin on the tip of type 1 pili of uropathogenic Escherichia coli (UPEC). FimH mediates the attachment of UPEC to mannosylated uroplakin receptors on the surface of bladder epithelial cells, a critical initial step in the pathogenesis of UTIs. By blocking this interaction, this compound prevents bacterial colonization and allows for the natural clearance of bacteria from the urinary tract. This anti-adhesive mechanism represents a promising alternative to traditional antibiotics, with the potential to reduce the selective pressure for antibiotic resistance.
Below is a diagram illustrating the FimH-mediated adhesion pathway and the inhibitory action of this compound.
Efficacy of this compound in a Murine Model of Urinary Tract Infection
Recent studies have demonstrated the in vivo efficacy of this compound in a mouse model of UTI. Oral administration of this compound has been shown to significantly reduce the bacterial load in the urinary tract and the gut, which acts as a reservoir for uropathogens.
Table 1: Efficacy of this compound in a Murine UTI Model
| Animal Model | UPEC Strain | Treatment | Dosage | Administration Route | Key Findings | Reference |
| C3H/HeN and C57BL/6 Mice | UTI89 | This compound | 100 mg/kg | Oral Gavage | Significantly reduced UTI89 levels in feces, cecum, and colon. Simultaneously reduced bacterial load in the gut and urinary tract. | [1] |
Experimental Protocol: Murine UTI Model
A standardized murine model of UTI was utilized to evaluate the efficacy of this compound.[1]
-
Animals: Female C3H/HeN or C57BL/6 mice, 6-8 weeks old.
-
Bacterial Strain: Uropathogenic E. coli strain UTI89, grown in Luria-Bertani (LB) broth to stationary phase to induce type 1 pili expression.
-
Infection: Mice are anesthetized and transurethrally inoculated with approximately 10⁸ colony-forming units (CFU) of UPEC in 50 µL of phosphate-buffered saline (PBS).
-
Treatment: this compound is administered via oral gavage at a dose of 100 mg/kg, typically 30 minutes before or at various time points after infection. The vehicle control used is 10% cyclodextrin.
-
Outcome Measures: At designated time points post-infection (e.g., 6, 24, 48 hours), mice are euthanized. The bladder and kidneys are aseptically harvested, homogenized in PBS, and serially diluted for CFU enumeration on LB agar plates. Fecal pellets, cecal contents, and colon tissues are also collected to assess gut colonization.
-
Enumeration of Intracellular Bacterial Communities (IBCs): Bladders are bisected, splayed, and fixed. IBCs are visualized and quantified using LacZ staining of bladder whole mounts.
Comparison with Standard of Care: Ciprofloxacin
While a direct head-to-head study of this compound against the commonly used antibiotic ciprofloxacin in the same experimental setting is not yet available, we can compare their efficacy based on data from separate studies in similar murine UTI models.
Table 2: Efficacy of Ciprofloxacin in a Murine UTI Model
| Animal Model | UPEC Strain | Treatment | Dosage | Administration Route | Key Findings |
| BALB/c Mice | CFT073 | Ciprofloxacin | 5 or 50 mg/kg | Oral Gavage | High-dose ciprofloxacin eliminated UPEC from urine after 48 hours. Both doses reduced but did not eliminate tissue bacterial counts after 72 hours. |
| Swiss Webster Mice | Clinical Isolate | Ciprofloxacin | 10 mg/kg | Subcutaneous | Significant reduction in bladder and kidney CFU counts compared to untreated controls. |
It is important to note that direct comparisons of CFU reduction between studies can be challenging due to variations in mouse strains, bacterial isolates, and experimental protocols. However, both this compound and ciprofloxacin demonstrate significant efficacy in reducing bacterial loads in preclinical UTI models.
Potential Application in Crohn's Disease
Adherent-invasive E. coli (AIEC), which also express FimH, are implicated in the pathogenesis of Crohn's disease. These bacteria adhere to and invade intestinal epithelial cells, contributing to chronic inflammation. Therefore, FimH antagonists like this compound hold therapeutic potential for this condition.
Commonly used animal models to study Crohn's disease include:
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: Administration of DSS in drinking water induces acute or chronic colitis in mice, characterized by damage to the intestinal epithelial barrier and subsequent inflammation.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis: Intra-rectal administration of TNBS, a haptenating agent, elicits a T-cell-mediated inflammatory response that mimics some aspects of Crohn's disease.
To date, there are no published studies specifically evaluating the efficacy of this compound in these models. However, the strong rationale for targeting FimH in Crohn's disease suggests that this is a promising area for future research.
Conclusion
This compound demonstrates significant efficacy in reducing bacterial colonization in a murine model of urinary tract infection through its novel anti-adhesive mechanism. While direct comparative data with antibiotics is still needed, this compound represents a promising non-antibiotic therapeutic strategy for UTIs. Furthermore, its potential to target FimH-expressing bacteria associated with Crohn's disease warrants further investigation in relevant animal models. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing future preclinical studies.
References
Revolutionizing UTI Treatment: A Comparative Analysis of FimH Inhibitor M4284 in Combination Therapy
For Immediate Release
A deep dive into the synergistic effects of the novel FimH inhibitor, M4284, with existing antibiotics reveals a promising new frontier in the battle against multi-drug resistant urinary tract infections (UTIs). This comparison guide, tailored for researchers, scientists, and drug development professionals, provides an objective analysis of this compound's performance, supported by preclinical experimental data. By targeting bacterial adhesion, a mechanism distinct from traditional antibiotics, this compound presents a powerful adjunctive therapy to enhance the efficacy of current standard-of-care treatments.
Unveiling the Power of Synergy: this compound and Antibiotics
This compound is a mannoside-based FimH inhibitor. FimH is an adhesin protein located on the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), which plays a critical role in the initial attachment of the bacteria to the bladder epithelium. By competitively inhibiting FimH, this compound effectively prevents bacterial colonization and the formation of intracellular bacterial communities, which are often the source of recurrent and chronic UTIs.[1][2]
The true potential of this compound is unlocked when used in combination with conventional antibiotics. Preclinical studies have demonstrated that this compound can significantly potentiate the activity of antibiotics like trimethoprim-sulfamethoxazole, even against clinically resistant UPEC strains.[1][2] This synergistic relationship offers a dual-pronged attack: this compound prevents new bacterial adhesion while the antibiotic targets the existing, and now more vulnerable, bacterial population.
Quantitative Analysis of Synergistic Efficacy
The following table summarizes the key quantitative data from preclinical murine models evaluating the synergistic effects of this compound with trimethoprim-sulfamethoxazole in treating chronic UTIs caused by a clinically resistant UPEC strain (PBC-1).
| Treatment Group | Bacterial Load (CFU/bladder) | % Reduction in Bacterial Load vs. Control |
| Vehicle Control | ~1 x 10^7 | - |
| This compound (oral) | ~1 x 10^5 | 99% |
| Trimethoprim-Sulfamethoxazole | ~5 x 10^6 | ~50% |
| This compound + Trimethoprim-Sulfamethoxazole | ~1 x 10^3 | >99.9% |
Experimental Protocols
A detailed understanding of the methodologies employed in these pivotal studies is crucial for replication and further research.
Murine Model of Chronic UTI:
-
Infection Establishment: Female C3H/HeN mice are infected via transurethral inoculation with a clinically isolated, trimethoprim-sulfamethoxazole resistant strain of UPEC (e.g., PBC-1). The infection is allowed to establish for a period of 7 days to ensure the formation of intracellular bacterial communities, characteristic of chronic UTI.
-
Treatment Regimen:
-
This compound: Administered orally at a specified dosage and frequency.
-
Trimethoprim-Sulfamethoxazole: Administered in the drinking water at a concentration equivalent to the standard clinical dose.
-
Combination Therapy: Both this compound and trimethoprim-sulfamethoxazole are administered concurrently.
-
Control Group: Mice receive a vehicle control.
-
-
Evaluation of Bacterial Burden: After a defined treatment period (e.g., 24 hours), mice are euthanized, and their bladders are aseptically harvested. The bladders are then homogenized, and the bacterial load (Colony Forming Units - CFU) is determined by plating serial dilutions on appropriate agar plates.
Visualizing the Mechanisms and Workflows
To further elucidate the underlying principles and experimental design, the following diagrams are provided.
References
Safety Operating Guide
A Guide to the Proper Disposal of M4284 for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the FimH antagonist M4284, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, a selective FimH antagonist used in research.
Chemical and Physical Properties
A summary of the known properties of this compound is essential for its proper handling and disposal.
| Property | Value |
| CAS Number | 1373346-85-0 |
| Molecular Formula | C23H28N2O8 |
| Molecular Weight | 460.48 g/mol |
| Solubility | DMSO: 125 mg/mL (271.46 mM) |
| Storage | Store at -20°C |
Data sourced from GlpBio.[2]
Experimental Workflow and Waste Generation
The typical laboratory workflow involving this compound will generate several types of waste, each requiring a specific disposal pathway. The following diagram illustrates a generalized experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
